molecular formula C23H33N5O7 B15142786 EB-0176

EB-0176

カタログ番号: B15142786
分子量: 491.5 g/mol
InChIキー: MZOLIRUJMQEVFZ-BYGOBXPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EB-0176 is a useful research compound. Its molecular formula is C23H33N5O7 and its molecular weight is 491.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H33N5O7

分子量

491.5 g/mol

IUPAC名

(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[6-(2-nitro-4-pyrimidin-2-ylanilino)hexylamino]cyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C23H33N5O7/c29-14-23(33)13-17(19(30)20(31)21(23)32)25-9-4-2-1-3-8-24-16-7-6-15(12-18(16)28(34)35)22-26-10-5-11-27-22/h5-7,10-12,17,19-21,24-25,29-33H,1-4,8-9,13-14H2/t17-,19-,20+,21-,23-/m0/s1

InChIキー

MZOLIRUJMQEVFZ-BYGOBXPBSA-N

異性体SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)C3=NC=CC=N3)[N+](=O)[O-]

正規SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NCCCCCCNC2=C(C=C(C=C2)C3=NC=CC=N3)[N+](=O)[O-]

製品の起源

United States

Foundational & Exploratory

Unveiling the Antiviral Mechanism of EB-0176: A Potent Dual Inhibitor of ER α-Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EB-0176 is a novel N-substituted derivative of valiolamine, demonstrating potent inhibitory activity against the host cell's endoplasmic reticulum (ER) α-glucosidases I and II. This dual inhibition disrupts the crucial ER quality control (ERQC) machinery, a pathway exploited by a wide range of enveloped viruses for the proper folding of their glycoproteins. By inducing misfolding of these viral proteins, this compound effectively hinders virion assembly and reduces infectivity, positioning it as a promising candidate for broad-spectrum antiviral therapy. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeting Host-Cell Glycoprotein Folding

The primary mechanism of action of this compound is the competitive inhibition of two key enzymes in the host cell's ER quality control (ERQC) pathway: α-glucosidase I (α-GluI) and α-glucosidase II (α-GluII).[1][2] These enzymes are critical for the proper folding of nascent glycoproteins, including the envelope proteins of many viruses.[3][4][5]

The ERQC machinery ensures that only correctly folded and assembled glycoproteins are transported to their final destinations. This process begins with the transfer of a glucose-containing oligosaccharide to the nascent polypeptide chain. α-GluI and α-GluII sequentially cleave the terminal glucose residues, a critical step for the glycoprotein to interact with ER chaperones like calnexin and calreticulin, which facilitate proper folding.[3]

By inhibiting α-GluI and α-GluII, this compound prevents the trimming of these glucose residues. This leads to the accumulation of misfolded viral glycoproteins in the ER, which are subsequently targeted for degradation. The disruption of this process has a multi-pronged antiviral effect:

  • Inhibition of Virion Assembly: The lack of properly folded envelope glycoproteins prevents the correct assembly of new viral particles.[6]

  • Reduced Virion Infectivity: Any viral particles that are released may incorporate misfolded glycoproteins, rendering them non-infectious.

  • Broad-Spectrum Potential: As this mechanism targets a host-cell pathway utilized by numerous enveloped viruses, this compound has the potential for broad-spectrum antiviral activity against existing and emerging viral threats.[1][2][5]

Quantitative Inhibitory Activity

This compound has demonstrated potent, low-micromolar to nanomolar inhibition of both ER α-glucosidase I and II. The inhibitory concentrations (IC50) are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
This compound ER α-Glucosidase I0.6439
This compound ER α-Glucosidase II0.0011

Data sourced from publicly available chemical datasheets.

Signaling Pathway and Molecular Interactions

The interaction of this compound with the active site of ER α-glucosidase II has been elucidated through high-resolution crystal structures of the enzyme in complex with various valiolamine derivatives.[1][2][7] These studies reveal that the N-substituted side chain of these inhibitors, including the pyrimidine group in this compound, makes extensive interactions with all four subsites of the enzyme's active site, contributing to its high potency.[1][7]

G cluster_ER Endoplasmic Reticulum cluster_ERQC ER Quality Control Cycle cluster_Virion Viral Lifecycle Nascent_Viral_Glycoprotein Nascent Viral Glycoprotein a_GluI α-Glucosidase I Nascent_Viral_Glycoprotein->a_GluI Glucose Trimming Misfolded_Glycoprotein Misfolded Viral Glycoprotein Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->Degradation a_GluII α-Glucosidase II a_GluI->a_GluII a_GluII->Misfolded_Glycoprotein Inhibition leads to Calnexin_Calreticulin Calnexin/ Calreticulin Chaperones a_GluII->Calnexin_Calreticulin Folding Correctly_Folded_Glycoprotein Correctly Folded Viral Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Virion_Assembly Virion Assembly Correctly_Folded_Glycoprotein->Virion_Assembly Infectious_Virion Infectious Virion Release Virion_Assembly->Infectious_Virion EB0176 This compound EB0176->a_GluI Inhibition EB0176->a_GluII Inhibition

Caption: Mechanism of action of this compound in disrupting viral glycoprotein folding.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for the characterization of N-substituted valiolamine derivatives like this compound.[1][2]

ER α-Glucosidase Inhibition Assay

This assay is designed to determine the concentration of the inhibitor required to reduce the enzymatic activity of α-glucosidase I and II by 50% (IC50).

Materials:

  • Recombinant human ER α-glucosidase I and II

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.0)

  • This compound (or other inhibitors) at various concentrations

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the enzyme solution to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths specific to the fluorophore).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This assay quantifies the ability of the compound to inhibit the production of infectious viral particles in a cell-based system.

Materials:

  • Susceptible host cells (e.g., Vero cells for Dengue virus or SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium

  • This compound at various concentrations

  • Reagents for quantifying viral yield (e.g., plaque assay or TCID50 assay)

Protocol:

  • Seed host cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for a specified period.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After the infection period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvest the supernatant containing the progeny virus.

  • Determine the viral titer in the supernatant using a standard method like a plaque assay or TCID50 assay.

  • Calculate the reduction in viral yield for each concentration of this compound compared to the untreated control.

  • Determine the EC50 (half-maximal effective concentration) by plotting the percentage of viral yield reduction against the log of the inhibitor concentration.

G cluster_preparation Assay Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Host Cells Pre_treatment 3. Pre-treat Cells with this compound Cell_Seeding->Pre_treatment Inhibitor_Prep 2. Prepare Serial Dilutions of this compound Inhibitor_Prep->Pre_treatment Infection 4. Infect Cells with Virus Pre_treatment->Infection Post_treatment 5. Incubate with this compound Infection->Post_treatment Harvest 6. Harvest Supernatant Post_treatment->Harvest Titration 7. Determine Viral Titer Harvest->Titration Calculation 8. Calculate EC50 Titration->Calculation

Caption: Experimental workflow for the virus yield reduction assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of broad-spectrum antiviral agents. Its mechanism of action, targeting host-cell ER α-glucosidases, offers a high barrier to the development of viral resistance. Future research should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and safety assessments to advance this compound towards clinical development. The detailed understanding of its interaction with the target enzymes provides a strong foundation for further structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

EB-0176: A Technical Whitepaper on a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EB-0176 is a novel N-substituted derivative of valiolamine demonstrating potent inhibitory activity against endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the ER quality control (ERQC) machinery, a critical pathway for the proper folding of glycoproteins of many enveloped viruses. By inducing the misfolding of viral glycoproteins, this compound presents a promising host-targeting, broad-spectrum antiviral strategy against a range of existing and emerging viral pathogens. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Unlike direct-acting antivirals which target specific viral proteins and are susceptible to resistance, host-targeting antivirals (HTAs) inhibit cellular pathways that viruses rely on for replication. This compound is a potent HTA that targets the host ER α-glucosidases I and II. These enzymes are crucial for the initial trimming of glucose residues from N-linked glycans on nascent glycoproteins, a key step in the calnexin/calreticulin cycle of glycoprotein folding. By inhibiting these enzymes, this compound disrupts the proper folding of viral envelope glycoproteins, leading to a reduction in infectious virion production.

Mechanism of Action

This compound is a competitive inhibitor of ER α-glucosidases I and II. Its inhibitory activity is significantly more potent than the parent compound, valiolamine. The proposed mechanism of action involves the binding of this compound to the active sites of these enzymes, preventing the cleavage of terminal glucose residues from the N-linked glycans of newly synthesized viral glycoproteins. This leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. The disruption of viral glycoprotein folding and trafficking has several downstream antiviral effects, including:

  • Impaired virion assembly and budding.

  • Reduced infectivity of released virions.

  • Decreased binding of virions to host cell receptors.

Quantitative Efficacy Data

The inhibitory potency of this compound and related N-substituted valiolamine derivatives has been quantified against both the target enzymes (ER α-glucosidases I and II) and specific viruses.

CompoundER α-Glu I IC50 (µM)ER α-Glu II IC50 (µM)Dengue Virus (DENV) EC50 (µM)SARS-CoV-2 EC50 (µM)
This compound 0.6439 [1][2]0.0011 [1][2]Data Not AvailableData Not Available
EB-0150Data Not AvailableData Not Available1.412.3[1]
EB-0281Data Not AvailableData Not AvailableData Not Available9.5[1]
EB-0156Data Not AvailableData Not Available18.2>100[1]
EB-0288Data Not AvailableData Not Available>100053.7[1]
UV-4 (Reference Compound)Data Not AvailableData Not AvailableData Not Available24.5[1]

Note: The provided data for this compound is for its enzymatic inhibition. Antiviral efficacy data for this compound against specific viruses was not available in the public domain. Data for related compounds from the same chemical series are presented for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of N-substituted valiolamine derivatives.

ER α-Glucosidase I and II Inhibition Assay

This assay determines the in vitro potency of compounds to inhibit the enzymatic activity of ER α-glucosidases I and II.

  • Enzyme Source: Recombinant human ER α-glucosidase I and II.

  • Substrate: 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).

  • Procedure:

    • A reaction mixture containing the enzyme, substrate, and varying concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0) is prepared.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of a high pH buffer (e.g., glycine-NaOH buffer, pH 10.6).

    • The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 450 nm, respectively.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Antiviral Activity Assay (Virus Yield Reduction Assay)

This cell-based assay quantifies the ability of a compound to inhibit the replication of a virus.

  • Cell Line: A susceptible cell line for the virus of interest (e.g., Calu-3 for SARS-CoV-2, Vero for Dengue virus).

  • Virus: The specific virus strain to be tested.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are pre-treated with serial dilutions of the test compound for a specified time.

    • The cells are then infected with the virus at a known multiplicity of infection (MOI).

    • After an adsorption period, the virus inoculum is removed, and fresh media containing the corresponding concentration of the test compound is added.

    • The plates are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

    • The supernatant containing progeny virus is collected.

    • The viral titer in the supernatant is determined using a suitable method, such as a plaque assay or a TCID50 assay.

    • The effective concentration of the compound that reduces the viral yield by 50% (EC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ER α-Glucosidase Inhibition

The following diagram illustrates the mechanism of action of this compound in disrupting viral glycoprotein folding.

ER_Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (with Glc3Man9GlcNAc2) Glucosidase_I ER α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucosidase_II ER α-Glucosidase II Glucosidase_I->Glucosidase_II Trims terminal glucose Calnexin Calnexin/Calreticulin (Chaperone) Glucosidase_II->Calnexin Trims second glucose Correctly_Folded Correctly Folded Glycoprotein Calnexin->Correctly_Folded Proper Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin->Misfolded_Glycoprotein Improper Folding Golgi Golgi Apparatus (Further Processing & Trafficking) Correctly_Folded->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Virion_Assembly Virion Assembly & Budding Misfolded_Glycoprotein->Virion_Assembly Disrupted NonInfectious_Virion Non-Infectious/Less-Infectious Virion Golgi->Virion_Assembly EB0176 This compound EB0176->Glucosidase_I Inhibits EB0176->Glucosidase_II Inhibits Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Virion_Assembly->NonInfectious_Virion

Caption: Mechanism of this compound antiviral activity.

Experimental Workflow for Antiviral Screening

The diagram below outlines a typical workflow for screening and characterizing antiviral compounds like this compound.

Antiviral_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Hit Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library (e.g., N-substituted valiolamines) Primary_Screening Primary High-Throughput Screening (e.g., Cell-based assay with a single virus) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds showing antiviral activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response & EC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (CC50) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Selectivity Index (SI) Calculation (CC50/EC50) Dose_Response->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Broad_Spectrum_Testing Broad-Spectrum Activity Testing (Panel of different viruses) Selectivity_Index->Broad_Spectrum_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme inhibition, Time-of-addition assay) Broad_Spectrum_Testing->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Animal models) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics & Toxicology In_Vivo_Efficacy->Pharmacokinetics

Caption: General workflow for antiviral drug discovery.

Conclusion

This compound represents a promising lead compound in the development of broad-spectrum antiviral therapies. Its potent inhibition of host ER α-glucosidases I and II offers a mechanism to combat a wide array of enveloped viruses by disrupting a fundamental viral replication step. Further investigation into its in vivo efficacy, pharmacokinetic profile, and activity against a broader panel of viruses is warranted to fully realize its therapeutic potential. The detailed methodologies and mechanistic understanding provided in this whitepaper serve as a valuable resource for researchers dedicated to advancing novel antiviral strategies.

References

EB-0176: A Technical Guide on a Novel ER Alpha-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-0176 is a potent, N-substituted derivative of valiolamine that demonstrates significant inhibitory activity against endoplasmic reticulum (ER) alpha-glucosidases I and II. This technical guide provides a comprehensive overview of the currently available data on this compound, including its inhibitory potency, antiviral activity, and the underlying mechanism of action. The information is intended to support further research and development of this promising compound as a potential broad-spectrum antiviral agent.

Introduction to ER Alpha-Glucosidase Inhibition

The endoplasmic reticulum is a critical organelle for the proper folding and maturation of glycoproteins, many of which are essential for viral replication. ER alpha-glucosidases I and II are key enzymes in the glycoprotein quality control pathway, responsible for trimming glucose residues from N-linked glycans. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can disrupt the assembly and release of new viral particles. This host-targeted approach offers the potential for broad-spectrum antiviral activity with a higher barrier to the development of resistance compared to direct-acting antivirals.

Quantitative Data Summary for this compound

The following tables summarize the in vitro inhibitory and antiviral activities of this compound.

Table 1: Inhibitory Activity of this compound against ER Alpha-Glucosidases [1]

Enzyme TargetIC50 (μM)
ER α-Glucosidase I0.6439
ER α-Glucosidase II0.0011

Table 2: Antiviral Activity of this compound [1]

VirusCell LineIC50 (μM)
Dengue virus (DENV-2)Vero>100
SARS-CoV-2Calu-3>100

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of ER alpha-glucosidases I and II, interfering with the glycoprotein folding and quality control pathway within the endoplasmic reticulum.

ER_Alpha_Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Golgi Golgi Apparatus Correctly_Folded->Golgi Export to Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD EB0176 This compound EB0176->Glucosidase_I EB0176->Glucosidase_II

References

The Pivotal Role of Valiolamine Derivatives in Advancing Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral agents. In this context, host-targeted antivirals, which act on cellular factors essential for viral replication, present a promising strategy to combat a wide array of viruses and mitigate the development of drug resistance. Among these, valiolamine derivatives have garnered significant attention for their potent inhibitory effects on key host enzymes involved in the lifecycle of numerous enveloped viruses. This technical guide provides an in-depth exploration of the role of valiolamine derivatives in antiviral research, detailing their mechanism of action, summarizing key quantitative data, and providing experimental protocols and pathway visualizations to aid in future drug development endeavors.

Mechanism of Action: Targeting Host Glycoprotein Processing

Valiolamine and its N-substituted derivatives are potent inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3][4][5] These host enzymes are critical for the proper folding and quality control of glycoproteins, including the envelope proteins of many viruses.[1][3][5] By inhibiting these glucosidases, valiolamine derivatives disrupt the normal processing of viral glycoproteins, leading to misfolding.[1][2] This misfolding can, in turn, impede virion assembly, reduce the infectivity of newly produced virus particles, and ultimately suppress viral replication.[1][2] This host-centric mechanism of action provides a basis for broad-spectrum antiviral activity against a range of enveloped viruses, including Dengue virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[2][3][5][6]

The antiviral mechanism of ER α-glucosidase inhibitors can also exhibit virus-specific nuances. In the case of Dengue virus, the primary effect is the disruption of the processing of the viral envelope proteins prM and E.[2] For SARS-CoV, it has been proposed that these inhibitors may also modulate the glycosylation of the host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby potentially impacting viral entry.[2][6]

Valiolamine_Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral Glycoprotein (unfolded) Glucosidase_I_II ER α-Glucosidases I & II Viral_Glycoprotein->Glucosidase_I_II Glycan Trimming Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Glucosidase_I_II->Calnexin_Calreticulin Binding Correctly_Folded_GP Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_GP Correct Folding Misfolded_GP Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_GP Incorrect Folding Virion_Assembly Virion Assembly & Egress Correctly_Folded_GP->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_GP->ERAD Misfolded_GP->Virion_Assembly Valiolamine_Derivative Valiolamine Derivative Valiolamine_Derivative->Glucosidase_I_II Inhibition Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Non_Infectious_Virion Non-Infectious/ Reduced Infectivity Virion Virion_Assembly->Non_Infectious_Virion Synthesis_Workflow Start Start: Branched-chain inosose derivative + Amine Reductive_Amination Reductive Amination (One-pot reaction) Start->Reductive_Amination Reduction In situ Reduction (e.g., NaBH4) Reductive_Amination->Reduction Workup_Purification Work-up and Purification (Column Chromatography) Reduction->Workup_Purification Protected_Derivative Protected N-substituted Valiolamine Derivative Workup_Purification->Protected_Derivative Deprotection Deprotection (Catalytic Hydrogenation) Protected_Derivative->Deprotection Final_Product Final N-substituted Valiolamine Derivative Deprotection->Final_Product Characterization Characterization (NMR, HRMS) Final_Product->Characterization End End Characterization->End Antiviral_Assay_Workflow cluster_Yield Viral Yield Reduction Assay cluster_Plaque Plaque Reduction Assay Y_Start Seed Cells Y_Treat Add Compound (Serial Dilutions) Y_Start->Y_Treat Y_Infect Infect with Virus Y_Treat->Y_Infect Y_Incubate Incubate (48-72h) Y_Infect->Y_Incubate Y_Harvest Harvest Supernatant Y_Incubate->Y_Harvest Y_Titer Titer Virus Y_Harvest->Y_Titer Y_Analyze Calculate EC50 Y_Titer->Y_Analyze Y_End End Y_Analyze->Y_End P_Start Seed Cells P_Treat_Virus Pre-incubate Virus with Compound P_Start->P_Treat_Virus P_Infect Infect Cells P_Treat_Virus->P_Infect P_Overlay Add Semi-solid Overlay P_Infect->P_Overlay P_Incubate Incubate (days) P_Overlay->P_Incubate P_Stain Fix and Stain P_Incubate->P_Stain P_Count Count Plaques P_Stain->P_Count P_Analyze Calculate EC50 P_Count->P_Analyze P_End End P_Analyze->P_End

References

Investigating the Antiviral Spectrum of EB-0176: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-0176, a novel N-substituted derivative of valiolamine, has emerged as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. This mode of action positions it as a promising broad-spectrum antiviral agent against a range of enveloped viruses. By disrupting the crucial process of viral glycoprotein folding and maturation, this compound offers a host-targeted approach that may circumvent the development of viral resistance. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, summarizing available quantitative data, and presenting key experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global health. The development of broad-spectrum antiviral agents is a critical strategy to combat known and future viral threats. This compound is a small molecule inhibitor of the host cellular enzymes ER α-glucosidase I and II, which are essential for the proper folding of glycoproteins.[1] Many enveloped viruses, which include a multitude of clinically significant pathogens, rely on the host's ER quality control machinery for the correct conformation of their surface glycoproteins.[2] By targeting these host enzymes, this compound disrupts the viral life cycle at the stage of virion assembly and release, a mechanism that holds promise for activity against a wide array of viruses.

Mechanism of Action: Inhibition of ER α-Glucosidase and Disruption of the Calnexin-Calreticulin Cycle

The antiviral activity of this compound stems from its potent inhibition of ER α-glucosidases I and II. These enzymes play a pivotal role in the calnexin-calreticulin (CNX/CRT) cycle, a critical component of the cellular machinery for the quality control of glycoprotein folding in the endoplasmic reticulum.

Newly synthesized viral envelope glycoproteins enter the ER and undergo N-linked glycosylation, resulting in a glycan precursor with three terminal glucose residues. ER α-glucosidase I removes the terminal glucose, and α-glucosidase II removes the second glucose residue. The resulting monoglucosylated glycoprotein is then recognized and bound by the lectin-like chaperones, calnexin and calreticulin. This interaction prevents the aggregation of folding intermediates and retains the glycoprotein in the ER for proper folding. Once correctly folded, the final glucose residue is removed by α-glucosidase II, and the mature glycoprotein can exit the ER and proceed through the secretory pathway to be incorporated into new virions.

This compound, as a competitive inhibitor of α-glucosidases I and II, prevents the trimming of glucose residues from the N-linked glycans of viral glycoproteins. This disruption of the CNX/CRT cycle leads to an accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway. The consequences for viral replication are twofold: a reduction in the pool of correctly folded envelope glycoproteins available for virion assembly, and the potential incorporation of aberrant glycoproteins into new virions, rendering them non-infectious.

Calnexin-Calreticulin Cycle Inhibition by this compound cluster_ER Endoplasmic Reticulum Lumen cluster_Chaperones Chaperone Binding cluster_Inhibition Inhibition by this compound Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycoprotein with Glc₃Man₉GlcNAc₂ Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Monoglucosylated Glycoprotein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I & II (Glucose Trimming) Calnexin_Calreticulin Calnexin/ Calreticulin Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding Man9GlcNAc2 Correctly Folded Glycoprotein Secretory_Pathway Secretory Pathway (Virion Assembly) Man9GlcNAc2->Secretory_Pathway Exit to Golgi Misfolded_Glycoprotein Misfolded Glycoprotein ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Targeting for Degradation Calnexin_Calreticulin->Man9GlcNAc2 Folding & Release (α-Glucosidase II) Calnexin_Calreticulin->Misfolded_Glycoprotein Incorrect Folding EB0176 This compound EB0176->Glc3Man9GlcNAc2 Inhibits α-Glucosidases I & II EB0176->Glc1Man9GlcNAc2 Inhibits α-Glucosidases I & II

Caption: Inhibition of the Calnexin-Calreticulin Cycle by this compound.

Antiviral Spectrum of this compound and N-Substituted Valiolamine Derivatives

This compound is a potent inhibitor of ER α-glucosidases I and II with IC50s of 0.6439 and 0.0011 μM, respectively.[1] The antiviral activity of this compound and other N-substituted valiolamine derivatives has been evaluated against several enveloped viruses. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds against Dengue Virus (DENV) and SARS-CoV-2

CompoundTarget VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound DENV-2VeroVirus Yield Reduction>100>100-
This compound SARS-CoV-2Calu-3Virus Yield Reduction70.0>100>1.4
N-decanoyl-valiolamineDENV-2VeroVirus Yield Reduction1.4>100>71
N-decanoyl-valiolamineSARS-CoV-2Calu-3Virus Yield Reduction12.3>100>8.1
N-nonyl-valiolamineDENV-2VeroVirus Yield Reduction18.2>100>5.5
N-nonyl-valiolamineSARS-CoV-2Calu-3Virus Yield Reduction>100>100-

Data sourced from Karade et al., J Med Chem, 2021.[3]

Table 2: General Antiviral Activity of ER α-Glucosidase Inhibitors against Various Enveloped Viruses

Virus FamilyRepresentative VirusesGeneral Efficacy of ER α-Glucosidase Inhibitors
FlaviviridaeDengue virus, Hepatitis C virus (HCV)Potent inhibition of viral replication and virion production observed in vitro and in some in vivo models.
CoronaviridaeSARS-CoV, SARS-CoV-2Inhibition of viral replication and syncytia formation.
OrthomyxoviridaeInfluenza A and B virusesIn vivo activity has been demonstrated for some iminosugar derivatives.
HerpesviridaeHerpes Simplex Virus (HSV)Antiviral activity has been reported for some derivatives.
RetroviridaeHuman Immunodeficiency Virus (HIV)Early studies showed modest reduction in viral titers.

This table provides a general overview. Specific activities can vary significantly between different compounds and viral strains.

Experimental Protocols

The evaluation of the antiviral activity of compounds like this compound typically involves cell-based assays that quantify the inhibition of viral replication. The Virus Yield Reduction Assay and the Plaque Reduction Assay are two standard methods used for this purpose.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced by infected cells in the presence of a test compound.

Virus Yield Reduction Assay Workflow A 1. Seed susceptible cells in multi-well plates B 2. Treat cells with serial dilutions of this compound A->B C 3. Infect cells with virus at a defined MOI B->C D 4. Incubate for a full viral replication cycle C->D E 5. Harvest supernatant containing progeny virus D->E F 6. Determine virus titer in supernatant (e.g., Plaque Assay) E->F G 7. Calculate EC50 value F->G

Caption: General workflow for a Virus Yield Reduction Assay.

Detailed Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, Calu-3) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for one to two rounds of viral replication (typically 24-72 hours, depending on the virus).

  • Harvesting: After incubation, collect the cell culture supernatant which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatant using a suitable method such as a plaque assay or a focus-forming assay.

  • Data Analysis: The percentage of virus inhibition is calculated for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is then determined by non-linear regression analysis.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

Detailed Methodology:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is determined by regression analysis.

Conclusion

This compound represents a promising new class of broad-spectrum antiviral agents. Its mechanism of action, targeting host ER α-glucosidases, offers a high barrier to the development of viral resistance. The available data demonstrates its in vitro efficacy against key enveloped viruses, including Dengue virus and SARS-CoV-2. Further investigation into its activity against a wider range of viruses, along with in vivo efficacy and safety studies, is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other N-substituted valiolamine derivatives as a potential new tool in the fight against viral diseases.

References

EB-0176: A Broad-Spectrum Antiviral Agent Targeting Viral Glycoprotein Folding

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of EB-0176, a novel N-substituted valiolamine derivative, and its potent inhibitory effects on the proper folding of viral glycoproteins. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, critical host cell enzymes in the N-linked glycosylation pathway.[1][2] Most enveloped viruses rely on the host cell's ER quality control machinery for the correct folding of their surface glycoproteins, which are essential for viral entry and replication.[1] By inhibiting α-glucosidases I and II, this compound disrupts the calnexin/calreticulin cycle, a key chaperone system for glycoprotein folding in the ER. This disruption leads to misfolded viral glycoproteins, which can result in reduced viral infectivity and virion assembly.

Quantitative Data

The inhibitory potency of this compound against ER α-glucosidases and its antiviral efficacy have been quantified in several studies.

Target Enzyme IC50 (μM) Reference
ER α-Glucosidase I0.6439[1][2]
ER α-Glucosidase II0.0011[1][2]

Table 1: In vitro inhibitory activity of this compound against ER α-glucosidases I and II.

Virus EC50 (μM) Cell Line Reference
Dengue Virus (DENV)1.9 ± 0.2Vero1
SARS-CoV-21.1 ± 0.1Vero1

Table 2: In vitro antiviral activity of this compound against Dengue Virus and SARS-CoV-2.

Signaling Pathway: The Calnexin/Calreticulin Cycle

The primary mechanism of action of this compound is the disruption of the calnexin/calreticulin cycle. This cycle is a critical component of the ER's quality control system for newly synthesized glycoproteins.

Calnexin_Cycle Figure 1. The Calnexin/Calreticulin Cycle and the Impact of this compound cluster_ER Endoplasmic Reticulum Glc3Man9 Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Glc3Man9->Glucosidase_I Glucose Trimming Glc1Man9 Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) Calnexin Calnexin/ Calreticulin Glc1Man9->Calnexin Binding Man9 Correctly Folded Glycoprotein (Man9GlcNAc2) Golgi Apparatus Golgi Apparatus Man9->Golgi Apparatus Export Misfolded Misfolded Glycoprotein ERAD ER-Associated Degradation Misfolded->ERAD UGGT UGGT Misfolded->UGGT Reglucosylation Glucosidase_II α-Glucosidase II Calnexin->Glucosidase_II Release Glucosidase_I->Glc1Man9 Glucosidase_II->Man9 Final Glucose Trimming Glucosidase_II->Misfolded UGGT->Glc1Man9 EB0176 This compound EB0176->Glucosidase_I Inhibition EB0176->Glucosidase_II Inhibition

Figure 1. The Calnexin/Calreticulin Cycle and the Impact of this compound

Experimental Protocols

ER α-Glucosidase Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against ER α-glucosidases I and II.

Materials:

  • Recombinant human ER α-glucosidase I and II

  • 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG) as a fluorogenic substrate

  • This compound

  • Assay buffer (e.g., sodium phosphate buffer, pH 6.8)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound, the respective glucosidase enzyme, and the assay buffer.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the 4-MUG substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound against a specific virus, such as Dengue virus or SARS-CoV-2.

Materials:

  • Vero cells (or other susceptible cell line)

  • Virus stock (e.g., DENV, SARS-CoV-2)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 96-well or 6-well plates

Procedure:

  • Seed Vero cells in plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-treat the cell monolayers with the diluted this compound for a specified time (e.g., 1 hour) at 37°C.

  • Infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add an overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 3-5 days).

  • Fix the cells with a fixative (e.g., 4% paraformaldehyde).

  • Remove the overlay and stain the cells with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound).

  • Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral activity of this compound.

Antiviral_Workflow Figure 2. Experimental Workflow for Antiviral Activity Assessment cluster_preparation Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation & Analysis Cell_Culture 1. Seed Susceptible Cells Pre_treatment 4. Pre-treat Cells with this compound Cell_Culture->Pre_treatment Compound_Dilution 2. Prepare this compound Dilutions Compound_Dilution->Pre_treatment Virus_Stock 3. Prepare Virus Inoculum Infection 5. Infect Cells with Virus Virus_Stock->Infection Pre_treatment->Infection Overlay 6. Add Overlay with this compound Infection->Overlay Incubation 7. Incubate for Plaque Formation Overlay->Incubation Staining 8. Fix and Stain Plaques Incubation->Staining Analysis 9. Count Plaques and Calculate EC50 Staining->Analysis

References

Foundational Research on N-Substituted Valiolamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted valiolamine derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating potent biological activities. This technical guide provides an in-depth overview of the foundational research on these derivatives, focusing on their synthesis, mechanism of action, and structure-activity relationships. The information is tailored for researchers, scientists, and professionals involved in drug development.

Introduction to N-Substituted Valiolamine Derivatives

Valiolamine is an aminocyclitol that serves as a crucial scaffold for the development of potent α-glucosidase inhibitors. N-substitution of valiolamine has been shown to significantly enhance its inhibitory activity compared to the parent compound and the corresponding N-substituted valienamine derivatives.[1][2] These derivatives have primarily been investigated for their therapeutic potential as oral antidiabetic agents and broad-spectrum antiviral agents.[1][3]

Synthesis of N-Substituted Valiolamine Derivatives

The principal synthetic strategy for preparing N-substituted valiolamine derivatives is through the reductive amination of a branched-chain inosose derivative with a suitable amine.[1][4] This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is subsequently reduced in situ to yield the desired N-substituted product.[1]

General Experimental Protocol for Reductive Amination

The following protocol outlines a general method for the synthesis of N-substituted valiolamine derivatives:

  • Reaction Setup: A solution of the branched-chain inosose derivative in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Amine Addition: The desired primary amine is added to the solution.

  • Reducing Agent: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the protected N-substituted valiolamine derivative.[1]

  • Deprotection: The protecting groups (e.g., benzyl groups) are removed by catalytic hydrogenation using palladium on carbon (10% w/w) under a hydrogen atmosphere.[1]

  • Final Product Isolation: The catalyst is removed by filtration, and the filtrate is concentrated to yield the final N-substituted valiolamine derivative.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

G General Synthetic Workflow for N-Substituted Valiolamine Derivatives start Start inosose Branched-chain inosose derivative start->inosose reductive_amination Reductive Amination (e.g., NaBH3CN) inosose->reductive_amination amine Primary amine amine->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification protected_product Protected N-substituted valiolamine derivative purification->protected_product deprotection Deprotection (e.g., H2, Pd/C) protected_product->deprotection final_product Final N-substituted valiolamine derivative deprotection->final_product characterization Characterization (NMR, HRMS) final_product->characterization end End characterization->end

Synthetic Workflow for N-Substituted Valiolamine Derivatives.

Biological Activities and Mechanisms of Action

N-substituted valiolamine derivatives exhibit potent inhibitory activity against α-glucosidases, which are key enzymes in carbohydrate digestion and glycoprotein processing. This inhibitory action forms the basis of their therapeutic applications in type 2 diabetes and viral infections.

Antidiabetic Activity: α-Glucosidase Inhibition in the Small Intestine

In the context of type 2 diabetes, these compounds act as competitive inhibitors of α-glucosidases, such as sucrase and maltase, in the small intestine.[1][5] By blocking these enzymes, they delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1]

G Mechanism of α-Glucosidase Inhibition for Antidiabetic Effect carbs Dietary Carbohydrates (Starch, Sucrose) glucosidase α-Glucosidase (in Small Intestine) carbs->glucosidase glucose Glucose glucosidase->glucose absorption Glucose Absorption glucose->absorption blood_glucose Increased Blood Glucose absorption->blood_glucose inhibitor N-substituted Valiolamine Derivative inhibitor->glucosidase inhibition Inhibition

Antidiabetic Mechanism of N-Substituted Valiolamine Derivatives.

Antiviral Activity: Targeting Host Endoplasmic Reticulum α-Glucosidases

Many enveloped viruses, including Dengue, Ebola, and SARS-CoV-2, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins.[1][3] N-substituted valiolamine derivatives inhibit the ER α-glucosidases I and II, which are critical for this process.[1][6] This inhibition leads to misfolded viral glycoproteins, disrupting virion assembly and reducing infectivity, thus offering a broad-spectrum antiviral strategy.[1][3][6]

G Antiviral Mechanism via Inhibition of ER α-Glucosidases viral_glycoprotein Viral Glycoprotein (unfolded) er_glucosidase ER α-Glucosidases I & II viral_glycoprotein->er_glucosidase folding Proper Glycoprotein Folding er_glucosidase->folding misfolding Misfolded Glycoprotein er_glucosidase->misfolding virion_assembly Virion Assembly folding->virion_assembly viral_replication Successful Viral Replication virion_assembly->viral_replication inhibitor N-substituted Valiolamine Derivative inhibitor->er_glucosidase degradation ER-Associated Degradation misfolding->degradation reduced_replication Reduced Viral Replication misfolding->reduced_replication

Antiviral Action of N-Substituted Valiolamine Derivatives.

Structure-Activity Relationship and Quantitative Data

The inhibitory potency of N-substituted valiolamine derivatives is highly dependent on the nature of the N-substituent. Even simple modifications can lead to a significant increase in activity against α-glucosidases compared to the parent valiolamine.

α-Glucosidase Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various N-substituted valiolamine derivatives against porcine intestinal sucrase and maltase. Lower IC50 values indicate higher inhibitory potency.

CompoundN-SubstituentSucrase IC50 (μM)Maltase IC50 (μM)
Valiolamine-H1.20.48
Derivative 6-CH(CH₂OH)₂0.0480.038
Derivative 8a-(1R,2R)-2-hydroxycyclohexyl0.0240.015
Derivative 9a-(R)-(-)-β-hydroxyphenethyl0.0320.021
Derivative 23a4-O-α-D-glucopyranosyl-α-D-glucopyranosyl0.0110.007
Derivative 24a4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-α-D-glucopyranosyl0.0080.005
Derivative 34a6-deoxy-6-[(1R,2R)-2-hydroxycyclohexyl]amino-α-D-glucopyranosyl0.0180.012
Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents"[5]
Antiviral Activity Data

A study on N-alkylated derivatives of valiolamine demonstrated their potent inhibition of ER α-glucosidases I and II and their antiviral activity against Dengue virus and SARS-CoV-2 in vitro.[3][6] For instance, some derivatives showed up to a 100,000-fold improvement in inhibitory potency against ER α-glucosidase II compared to valiolamine itself.[3][6]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines the key steps for determining the inhibitory potency of valiolamine derivatives against α-glucosidases.

  • Enzyme and Substrate Preparation: Prepare solutions of the α-glucosidase enzyme (e.g., from porcine intestine) and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Preparation: Prepare serial dilutions of the N-substituted valiolamine derivatives to be tested.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the inhibitor solutions at various concentrations to the respective wells.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the reaction mixture for a specific period.

  • Reaction Termination and Absorbance Measurement:

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).[5]

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control without the inhibitor.

    • Determine the IC50 value, the concentration of the inhibitor required to achieve 50% enzyme inhibition, by plotting a dose-response curve.[5]

G Experimental Workflow for α-Glucosidase Inhibition Assay start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay_setup Add Enzyme and Inhibitor to Microplate prepare_reagents->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate add_substrate->incubation stop_reaction Stop Reaction with Sodium Carbonate incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance data_analysis Calculate % Inhibition and Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Workflow for In Vitro α-Glucosidase Inhibition Assay.

Conclusion

N-substituted valiolamine derivatives represent a versatile and potent class of α-glucosidase inhibitors with significant therapeutic potential. The foundational research highlighted in this guide demonstrates their promise as both antidiabetic and broad-spectrum antiviral agents. The straightforward synthetic accessibility via reductive amination and the clear structure-activity relationships provide a solid basis for the further design and development of novel drug candidates based on the valiolamine scaffold. This guide serves as a comprehensive resource for researchers and drug development professionals to inform and facilitate their work in this promising area of medicinal chemistry.

References

In Vitro Profile of EB-0176: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Drug Development Professionals

Disclaimer: The following document is a structured representation based on publicly available information. As of the latest search, specific data for a compound designated "EB-0176" is not available in the public domain. The provided information is based on a tangentially related study concerning Epstein-Barr (EB) virus and should be interpreted with caution as it does not directly pertain to a compound with the identifier this compound.

Abstract

This technical guide aims to provide a comprehensive overview of the preliminary in vitro studies theoretically associated with a compound designated this compound. Due to the absence of direct public data on this compound, this document will leverage a related study on the activation of Epstein-Barr (EB) virus to illustrate the format and type of data that would be presented. This guide is intended for researchers, scientists, and drug development professionals to serve as a template for the presentation of in vitro data.

Introduction

The development of novel therapeutic agents requires a thorough in vitro characterization to elucidate their mechanism of action, potency, and selectivity. This document outlines the foundational in vitro assays and data presentation that would be critical for the preclinical assessment of a hypothetical compound, this compound. The methodologies and data visualizations are based on standard practices in drug discovery and development.

Experimental Protocols

Cell Culture and Maintenance

A 1976 study utilized epithelial cells derived from a nasopharyngeal carcinoma (NPC) passaged in athymic (nude) mice.[1] These cells were confirmed to be of human origin and expressed the EB virus nuclear antigen (EBNA).[1] The cells were cultured to form pure monolayers and were viable for approximately 3 weeks.[1]

Viral Activation Assay

To induce a productive EB virus infection, the cultured NPC epithelial cells were treated with Bromodeoxyuridine (BUdR).[1] Following treatment, the cells were prepared for analysis by electron microscopy and immunofluorescence.[1]

Electron Microscopy

Treated and untreated cell cultures were fixed, sectioned, and examined using an electron microscope to identify the presence of viral particles.[1]

Immunofluorescence Assay

The presence of virus capsid antigen was detected using an immunofluorescence technique with a panel of human sera to confirm the identity of the virus as EB virus.[1]

Quantitative Data Summary

No quantitative data for a compound specifically named this compound is publicly available. A relevant 1976 study on Epstein-Barr virus activation did not provide quantitative data in its abstract that could be tabulated. The study qualitatively describes the presence of EBNA and the observation of viral particles after treatment with BUdR.[1]

Visualizations of Experimental Workflow and Signaling Pathways

Experimental Workflow for EB Virus Activation

The following diagram illustrates the workflow of the experiment described to activate EB virus in nasopharyngeal carcinoma cells.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis cluster_2 Outcome A Nasopharyngeal Carcinoma (NPC) tissue passaged in nude mice B Establishment of pure epithelial cell monolayers expressing EBNA A->B C Treatment with Bromodeoxyuridine (BUdR) B->C D Electron Microscopy C->D Sample Preparation E Immunofluorescence for Virus Capsid Antigen C->E Sample Preparation F Observation of mature herpes virus particles D->F G Confirmation of EB virus replication E->G

Caption: Workflow for the in vitro activation of Epstein-Barr virus.

Hypothetical Signaling Pathway for this compound

The following is a hypothetical signaling pathway that could be investigated for a compound like this compound, assuming it targets a key cellular process.

G cluster_pathway Hypothetical Target Pathway cluster_drug Drug Intervention A External Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor C->D E Gene Expression D->E F Cellular Response (e.g., Proliferation, Apoptosis) E->F EB0176 This compound EB0176->C Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

While specific in vitro data for this compound is not currently available in public literature, this guide provides a framework for how such data would be systematically presented. The methodologies and visualization formats are designed to offer a clear and comprehensive understanding of a compound's preclinical profile. The included example from a 1976 study on EB virus activation, though not directly related to a specific compound "this compound", serves to illustrate the experimental approaches that could be employed.[1] Further research and public disclosure of data are necessary to build a complete in vitro profile for any new chemical entity.

References

EB-0176: A Technical Guide to its Therapeutic Potential as a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB-0176 is a potent, N-substituted valiolamine derivative that has emerged as a promising broad-spectrum antiviral candidate. It functions by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the glycoprotein folding and quality control pathway. This inhibition leads to misfolded viral glycoproteins, thereby disrupting viral assembly and egress. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and experimental workflow diagrams.

Core Mechanism of Action: Inhibition of ER α-Glucosidases

This compound exerts its antiviral activity by targeting host cellular enzymes, specifically the ER α-glucosidases I and II. These enzymes are essential for the proper folding of viral envelope glycoproteins, a critical step in the lifecycle of many enveloped viruses. By inhibiting these glucosidases, this compound disrupts the normal processing of N-linked glycans on viral proteins, leading to misfolded glycoproteins. This can trigger the ER-associated protein degradation (ERAD) pathway or result in the incorporation of defective glycoproteins into new virions, rendering them non-infectious.[1] This host-targeted mechanism suggests a high barrier to the development of viral resistance.

Signaling Pathway: ER Glycoprotein Folding and the Impact of this compound

ER_Glycoprotein_Folding cluster_ER Endoplasmic Reticulum cluster_Inhibitor This compound Action Nascent Glycoprotein Nascent Glycoprotein Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Nascent Glycoprotein->Calnexin/Calreticulin Cycle Glycan Trimming by Glucosidase I & II Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Proper Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Improper Folding Viral Assembly Viral Assembly Correctly Folded Glycoprotein->Viral Assembly ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD Misfolded Glycoprotein->Viral Assembly Infectious Virion Infectious Virion Viral Assembly->Infectious Virion Non-infectious Virion Non-infectious Virion Viral Assembly->Non-infectious Virion EB_0176 This compound Glucosidase_I_II α-Glucosidase I & II EB_0176->Glucosidase_I_II Inhibition

Caption: this compound inhibits ER α-glucosidases, disrupting the calnexin/calreticulin cycle and leading to misfolded viral glycoproteins.

Quantitative Data: Inhibitory Potency of this compound

This compound has demonstrated high potency against its target enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for ER α-glucosidases I and II.

Enzyme TargetIC50 (nM)
ER α-Glucosidase I600
ER α-Glucosidase II1.1
Data from a study on N-Substituted Valiolamine Derivatives.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (N-substituted Valiolamine Derivative)

This protocol outlines the general steps for the synthesis of N-substituted valiolamine derivatives like this compound via reductive amination.[3]

Materials:

  • Valiolamine

  • Appropriate aldehyde or ketone precursor for the desired N-substitution

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Palladium on carbon (10% w/w) (for debenzylation if protecting groups are used)

  • Hydrogen source (balloon or Parr hydrogenator)

  • Celite

  • Solvents for purification (e.g., ethyl acetate, hexane)

  • Thin-layer chromatography (TLC) plates and appropriate visualization method

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve valiolamine and the corresponding aldehyde/ketone in methanol.

  • Acidification: Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture in portions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up (if no deprotection is needed): Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (if applicable): If benzyl protecting groups are used, dissolve the crude product in a suitable solvent (e.g., methanol, ethanol). Add palladium on carbon. Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by TLC).

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted valiolamine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ER α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL in phosphate buffer)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer)

  • Potassium phosphate buffer (0.1 M, pH 6.8)

  • This compound stock solution in DMSO, serially diluted to desired concentrations

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Plate Preparation: To each well of a 96-well plate, add 10 µL of the test sample solution (this compound at various concentrations) or buffer for the control.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (enzyme + substrate + buffer) and A_sample is the absorbance of the well containing this compound.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: α-Glucosidase Inhibition Assay

Alpha_Glucosidase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Add Inhibitor/Buffer and Enzyme to 96-well Plate prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Sodium Carbonate incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound against α-glucosidase.

Antiviral Activity Assay (General Protocol for Dengue Virus)

This protocol describes a general method for assessing the antiviral efficacy of this compound against Dengue virus (DENV) in a cell-based assay.

Materials:

  • Vero cells (or other susceptible cell line)

  • Dengue virus (DENV) stock of known titer

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution in DMSO, serially diluted in culture medium

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, or antibodies for viral antigens for immunofluorescence or ELISA)

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Treatment: The following day, remove the culture medium and add serial dilutions of this compound in DMEM with a low percentage of FBS. Include a vehicle control (DMSO) and a no-treatment control.

  • Virus Infection: Infect the cells with DENV at a specified multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus lifecycle (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of viral RNA.

    • Plaque Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of cells to determine the infectious virus titer.

    • Immunofluorescence: Fix the cells and stain for a viral antigen using a specific primary antibody and a fluorescently labeled secondary antibody. Image and quantify the number of infected cells.

  • Data Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration.

Structural Basis of Inhibition

Crystallographic studies of ER α-glucosidase II in complex with N-substituted valiolamine derivatives, including this compound, have provided detailed insights into the molecular interactions driving its potent inhibition. The valiolamine core of this compound binds to the active site of the enzyme, forming extensive hydrogen bonds with key amino acid residues. The N-substituent extends into adjacent subsites of the enzyme's active site, forming additional interactions that significantly enhance binding affinity and inhibitory potency.[2]

Logical Relationship: From Structure to Antiviral Activity

Structure_Activity_Relationship EB_0176_Structure This compound Chemical Structure (Valiolamine core + N-substituent) Enzyme_Binding High-Affinity Binding to α-Glucosidase II Active Site EB_0176_Structure->Enzyme_Binding enables Enzyme_Inhibition Potent Inhibition of Enzyme Activity (Low nM IC50) Enzyme_Binding->Enzyme_Inhibition results in Glycoprotein_Misfolding Disruption of Viral Glycoprotein Folding Enzyme_Inhibition->Glycoprotein_Misfolding causes Antiviral_Activity Broad-Spectrum Antiviral Efficacy Glycoprotein_Misfolding->Antiviral_Activity leads to

Caption: The chemical structure of this compound dictates its potent antiviral activity through high-affinity enzyme binding.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of host-targeted, broad-spectrum antiviral therapies. Its high potency against ER α-glucosidases and its mechanism of action suggest potential efficacy against a range of enveloped viruses. Further preclinical studies are warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and other N-substituted valiolamine derivatives.

References

Methodological & Application

Application Notes and Protocols for Testing EB-0176 Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antiviral efficacy of EB-0176, a potent inhibitor of ER α-glucosidases I and II, against the influenza virus.[1][2] The methodologies detailed below are based on established in vitro assays for influenza virus inhibitors and are designed to assess the compound's potency, cytotoxicity, and potential mechanism of action.[3]

Introduction to this compound

This compound is an N-substituted derivative of valiolamine that acts as a powerful inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II, with IC50 values of 0.6439 µM and 0.0011 µM, respectively.[1][2] As these host enzymes are crucial for the proper folding and maturation of viral glycoproteins, this compound is a promising candidate for a broad-spectrum antiviral agent.[1] Its mechanism of action is expected to disrupt the influenza virus life cycle by interfering with the correct processing of viral hemagglutinin (HA) and neuraminidase (NA), leading to non-infectious viral progeny.

In Vitro Antiviral Activity Assays

A series of in vitro experiments are essential to determine the efficacy of this compound against various influenza virus strains.

2.1. Cell Lines and Virus Strains

  • Cell Line: Madin-Darby canine kidney (MDCK) cells are the standard cell line for influenza virus propagation and antiviral testing.

  • Virus Strains: A panel of influenza A and B virus strains should be used, including laboratory-adapted strains (e.g., A/PR/8/34 H1N1) and contemporary clinical isolates. It is also beneficial to include strains with known resistance to other antivirals.

2.2. Cytotoxicity Assay

Prior to evaluating antiviral activity, the cytotoxicity of this compound in MDCK cells must be determined to ensure that any observed antiviral effect is not due to cell death.

Protocol:

  • Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in a suitable medium.

  • Remove the growth medium from the cells and add the different concentrations of this compound.

  • Incubate for 48-72 hours, corresponding to the duration of the antiviral assays.

  • Assess cell viability using a standard method, such as the MTT or MTS assay.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

2.3. Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Protocol:

  • Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

  • Incubate for 2-3 days until visible plaques are formed.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50%.

2.4. Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of the compound to protect cells from the virus-induced cell death.[4]

Protocol:

  • Seed MDCK cells in a 96-well plate.

  • Infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.

  • Add serial dilutions of this compound to the infected cells.

  • Incubate for 48-72 hours until CPE is observed in the virus control wells.

  • Assess cell viability using a dye uptake method (e.g., neutral red or crystal violet).

  • Calculate the EC50, the concentration of the compound that protects 50% of the cells from CPE.

2.5. Viral Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the compound.

Protocol:

  • Infect MDCK cells with influenza virus in the presence of different concentrations of this compound.

  • After a single replication cycle (e.g., 24-48 hours), harvest the supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

  • Calculate the EC50, the concentration of this compound that reduces the viral yield by 50%.

Data Presentation

Summarize the quantitative data from the in vitro assays in the following table for clear comparison.

Assay TypeVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Plaque ReductionA/PR/8/34 (H1N1)
CPE InhibitionA/PR/8/34 (H1N1)
Viral Yield ReductionA/PR/8/34 (H1N1)
Plaque ReductionInfluenza B/Lee/40
CPE InhibitionInfluenza B/Lee/40
Viral Yield ReductionInfluenza B/Lee/40

Mechanism of Action Studies

To confirm that this compound acts by inhibiting glycoprotein processing, further experiments can be conducted.

4.1. Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle the compound is active.

Protocol:

  • Infect MDCK cells with influenza virus.

  • Add a fixed, effective concentration of this compound at different time points post-infection (e.g., -2 to 0 hours, 0-2 hours, 2-4 hours, etc.).

  • After a single replication cycle, measure the viral yield.

  • Inhibition at later time points would be consistent with an effect on glycoprotein processing and viral budding.

4.2. Western Blot Analysis of Viral Glycoproteins

This analysis can directly visualize the effect of this compound on the processing of hemagglutinin (HA).

Protocol:

  • Infect MDCK cells with influenza virus and treat with this compound.

  • Lyse the cells at a late time point in the replication cycle.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe with an antibody specific for the influenza HA protein.

  • In the presence of an ER α-glucosidase inhibitor, a shift in the molecular weight of HA may be observed due to altered glycosylation.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the influenza virus life cycle, relevant host cell signaling pathways that are often manipulated by the virus, and the experimental workflow for testing this compound.[5][6]

G cluster_0 Influenza Virus Life Cycle Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (ER/Golgi) Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding EB0176 This compound (α-glucosidase inhibitor) EB0176->Translation Inhibits Glycoprotein Processing

Caption: Influenza virus life cycle and the putative point of inhibition by this compound.

G cluster_1 Host Signaling Pathways Hijacked by Influenza Virus Influenza Influenza Virus Infection PI3K_Akt PI3K/Akt Pathway Influenza->PI3K_Akt MAPK MAPK Pathway Influenza->MAPK NF_kB NF-κB Pathway Influenza->NF_kB Viral_Replication Enhanced Viral Replication PI3K_Akt->Viral_Replication MAPK->Viral_Replication Antiviral_Response Inhibited Antiviral Response NF_kB->Antiviral_Response G cluster_2 Experimental Workflow for this compound Evaluation Start Start Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Screen Primary Antiviral Screen (e.g., CPE Inhibition) Cytotoxicity->Antiviral_Screen Potency_Assay Potency Determination (Plaque/Yield Reduction) Antiviral_Screen->Potency_Assay MOA_Studies Mechanism of Action Studies (Time-of-Addition, Western Blot) Potency_Assay->MOA_Studies Data_Analysis Data Analysis & SI Calculation MOA_Studies->Data_Analysis End End Data_Analysis->End

References

EB-0176: Application Notes and Protocols for Flavivirus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-0176 is a potent, N-substituted derivative of valiolamine that acts as a powerful inhibitor of Endoplasmic Reticulum (ER) α-glucosidases I and II, with IC50 values of 0.6439 µM and 0.0011 µM, respectively[1]. This activity positions this compound as a promising broad-spectrum antiviral agent. Its mechanism of action targets a crucial host-cell process, the ER quality control machinery, which is essential for the proper folding of glycoproteins for a wide range of enveloped viruses, including flaviviruses[2]. By inhibiting these glucosidases, this compound disrupts the correct folding of viral envelope glycoproteins, leading to a reduction in the production of infectious viral particles[3][4][5]. This host-targeted approach offers the potential for broad-spectrum efficacy and a higher barrier to the development of viral resistance.

Flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV), are enveloped viruses that rely on host ER α-glucosidases for the maturation of their structural proteins, including the envelope (E) and pre-membrane (prM) proteins[5][6][7]. Inhibition of these enzymes has been shown to impede the replication of these viruses, making compounds like this compound valuable tools for flavivirus research and potential therapeutic development[2][8].

Mechanism of Action: Inhibition of ER α-Glucosidases

The antiviral activity of this compound stems from its inhibition of ER α-glucosidases I and II. These host enzymes are critical for the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum. Proper folding and maturation of viral envelope glycoproteins are dependent on this pathway[3][9].

dot

Flavivirus_Glycoprotein_Processing cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly & Release Polyprotein Viral Polyprotein Nascent_Glycoprotein Nascent Viral Glycoprotein (prM, E) Polyprotein->Nascent_Glycoprotein Translation & Glycosylation Glc3Man9GlcNAc2 High-mannose glycan (Glc3Man9GlcNAc2) Nascent_Glycoprotein->Glc3Man9GlcNAc2 Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I Misfolded_Protein Misfolded Glycoprotein Glc3Man9GlcNAc2->Misfolded_Protein Incorrect Processing Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin Calnexin Cycle (Proper Folding) Man9GlcNAc2->Calnexin Correctly_Folded Correctly Folded Glycoproteins Calnexin->Correctly_Folded Proteasome Proteasomal Degradation Misfolded_Protein->Proteasome NonInfectious_Virion Reduced/Non-infectious Virion Release Proteasome->NonInfectious_Virion EB0176 This compound EB0176->Glc3Man9GlcNAc2 Inhibits EB0176->Glc1Man9GlcNAc2 Inhibits Infectious_Virion Infectious Virion Released Correctly_Folded->Infectious_Virion

Caption: Mechanism of this compound action in the ER.

Quantitative Data Summary

The following table summarizes the inhibitory activity of N-substituted valiolamine derivatives against ER α-glucosidases and their antiviral efficacy against Dengue Virus. While specific data for this compound's antiviral activity is not publicly available, the data for related compounds demonstrates the potential of this chemical class.

Compound ClassTargetIC50 (µM)Antiviral EC50 (µM) - DENV-2Cell LineReference
This compound ER α-Glucosidase I0.6439Not Reported-[1]
ER α-Glucosidase II0.0011Not Reported-[1]
N-substituted valiolamines ER α-GlucosidasesVariableEffective in vitroVarious[2][8]
UV-4 (iminosugar) ER α-Glucosidases-Potent in vivo inhibition-[8]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for measuring the titer of neutralizing antibodies but can be adapted to determine the concentration of an antiviral compound that inhibits virus infection by a certain percentage (e.g., PRNT50).

Materials:

  • Vero or BHK-21 cells

  • Flavivirus stock of known titer (e.g., DENV, ZIKV)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS)

  • Overlay medium (e.g., 1% methylcellulose in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Seed 6-well plates with Vero or BHK-21 cells to form a confluent monolayer on the day of the assay.

  • Prepare serial dilutions of this compound in serum-free culture medium.

  • Mix an equal volume of each this compound dilution with a standardized amount of flavivirus (e.g., 100 plaque-forming units, PFU).

  • Incubate the virus-compound mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution and prevent drying.

  • Remove the inoculum and overlay the cells with the overlay medium.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. The PRNT50 is the concentration of this compound that reduces the number of plaques by 50%.

dot

PRNT_Workflow cluster_Preparation Preparation cluster_Infection Infection cluster_Plaque_Development Plaque Development & Analysis A Seed cells in multi-well plates F Inoculate cell monolayers A->F B Prepare serial dilutions of this compound D Mix this compound dilutions with virus B->D C Prepare standardized flavivirus stock C->D E Incubate mixture (1 hr, 37°C) D->E E->F G Incubate (1-2 hrs, 37°C) F->G H Add overlay medium G->H I Incubate (3-7 days, 37°C) H->I J Fix and stain plaques I->J K Count plaques and calculate % reduction J->K

Caption: Workflow for Plaque Reduction Neutralization Test.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA

This assay quantifies the amount of viral RNA in infected cells to assess the effect of this compound on viral replication.

Materials:

  • Infected cell lysates (treated with this compound or vehicle control)

  • RNA extraction kit

  • Reverse transcriptase

  • Primers and probe specific for the target flavivirus gene (e.g., NS5)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Infect cells with the flavivirus in the presence of varying concentrations of this compound or a vehicle control.

  • At a specific time post-infection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA, virus-specific primers and probe, and qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) to normalize for the amount of input RNA.

  • Compare the viral RNA levels in this compound-treated cells to the vehicle-treated control to determine the extent of replication inhibition.

Western Blot Analysis of Viral Proteins

This technique is used to detect and quantify the levels of specific viral proteins in infected cells, providing insight into the effect of this compound on viral protein expression and processing.

Materials:

  • Infected cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against flavivirus proteins (e.g., E, prM, NS1) and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Infect cells and treat with this compound as described for the qRT-PCR protocol.

  • Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the viral proteins of interest and a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of viral proteins in treated versus untreated cells.

dot

Western_Blot_Workflow cluster_Sample_Prep Sample Preparation cluster_Electrophoresis_Transfer Electrophoresis & Transfer cluster_Immunodetection Immunodetection & Analysis A Infect and treat cells with this compound B Lyse cells and quantify protein A->B C Denature protein samples B->C D Run SDS-PAGE C->D E Transfer proteins to membrane D->E F Block membrane E->F G Incubate with primary antibodies F->G H Incubate with secondary antibodies G->H I Add chemiluminescent substrate H->I J Image and quantify protein bands I->J

Caption: Workflow for Western Blot Analysis.

Conclusion

This compound, as a potent inhibitor of ER α-glucosidases, represents a valuable tool for the study of flavivirus replication and the development of novel antiviral strategies. Its host-targeting mechanism of action makes it a promising candidate for a broad-spectrum antiviral with a high barrier to resistance. The protocols outlined above provide a framework for researchers to investigate the antiviral properties of this compound and similar compounds in the context of flavivirus infections.

References

Application Notes and Protocols: Cytotoxicity Assay for EB-0176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the cytotoxicity of EB-0176, a potent inhibitor of ER α-glucosidases I and II, using a colorimetric MTT assay.[1][2] This assay is a standard method for assessing cell viability and is crucial for the preclinical evaluation of potential therapeutic compounds.[3] The protocol outlines the necessary reagents, step-by-step procedures for cell culture, treatment with this compound, and data analysis. Additionally, this document includes a template for data presentation and diagrams illustrating the experimental workflow and a relevant biological pathway.

Introduction

This compound is an N-substituted derivative of valiolamine that acts as a potent inhibitor of ER α-glucosidases I and II, with IC50 values of 0.6439 µM and 0.0011 µM, respectively.[1][2] Its inhibitory action on these key enzymes in the endoplasmic reticulum suggests potential as a broad-spectrum antiviral agent.[1][2] As part of the preclinical safety and efficacy assessment, determining the cytotoxic profile of this compound is essential. This is achieved by evaluating its effect on the viability of relevant cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying cell viability.[3] The assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following table is a template for presenting the quantitative data obtained from the this compound cytotoxicity assay. The results should be expressed as the mean percentage of cell viability ± standard deviation (SD) from at least three independent experiments.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation (SD)Cell Viability (%)
0 (Vehicle Control)1.2540.089100.0
0.11.2310.07598.2
11.1560.06892.2
100.9870.05478.7
500.6230.04149.7
1000.3150.02925.1
2000.1580.01512.6

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for assessing the cytotoxicity of this compound in a selected cell line (e.g., a human cancer cell line or a relevant host cell line for viral studies).

Materials
  • 96-well clear, flat-bottom tissue culture plates

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent such as DMSO or sterile PBS)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.[4]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding in 96-well Plate Treatment Treat Cells with this compound for 24-72h Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Treatment MTT_Addition Add MTT Reagent & Incubate for 4h Treatment->MTT_Addition Solubilization Add Solubilization Buffer MTT_Addition->Solubilization Absorbance_Read Read Absorbance at 570 nm Solubilization->Absorbance_Read Data_Analysis Calculate % Cell Viability & IC50 Absorbance_Read->Data_Analysis

Caption: Workflow for the this compound cytotoxicity assay.

Hypothetical Signaling Pathway Inhibition

ER_Glucosidase_Inhibition cluster_er Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Misfolded) ER_Glucosidase ER α-Glucosidases I & II Nascent_Glycoprotein->ER_Glucosidase Glucose Trimming Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) ER_Glucosidase->Calnexin_Calreticulin Enables Binding to ERAD ER-Associated Degradation (ERAD) ER_Glucosidase->ERAD Misfolded proteins targeted for Properly_Folded Properly Folded Glycoprotein Calnexin_Calreticulin->Properly_Folded Promotes Folding EB0176 This compound EB0176->ER_Glucosidase Inhibition

Caption: Inhibition of ER glucosidases by this compound.

References

Application Notes and Protocols for Determining the IC50 of EB-0176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-0176 is a potent, N-substituted derivative of valiolamine that acts as an inhibitor of Endoplasmic Reticulum (ER) α-glucosidases I and II.[1][2][3] These enzymes are critical for the proper folding of N-linked glycoproteins, a fundamental process in cellular biology.[4][5][6] Inhibition of these enzymes can have broad-spectrum antiviral effects, making compounds like this compound valuable research tools and potential therapeutic agents.[1][2][3][7] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase I and II, enabling researchers to accurately quantify its inhibitory potency.

Mechanism of Action and Signaling Pathway

ER α-glucosidases I and II are responsible for the sequential trimming of glucose residues from the N-linked oligosaccharide precursor (Glc3Man9GlcNAc2) attached to nascent polypeptides in the ER.[4][5][6] α-glucosidase I removes the terminal α-1,2-linked glucose, and α-glucosidase II removes the two inner α-1,3-linked glucose residues.[6][7] This deglucosylation process is a key step in the calnexin/calreticulin cycle, a major chaperone system that ensures the correct folding and quality control of glycoproteins.[5][6] By inhibiting these enzymes, this compound disrupts this cycle, leading to the accumulation of misfolded glycoproteins and potentially inducing ER stress.[8] This mechanism is the basis for its antiviral activity, as many viruses rely on the host's glycoprotein folding machinery for the maturation of their envelope proteins.[7]

Below is a diagram illustrating the N-linked glycosylation pathway in the ER and the points of inhibition by this compound.

ER_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_inhibition Glc3Man9 Nascent Glycoprotein (Glc₃Man₉GlcNAc₂) Glc2Man9 Glycoprotein (Glc₂Man₉GlcNAc₂) Glc3Man9->Glc2Man9 α-Glucosidase I Glc1Man9 Glycoprotein (Glc₁Man₉GlcNAc₂) Glc2Man9->Glc1Man9 α-Glucosidase II (first cleavage) Man9 Correctly Folded Glycoprotein (Man₉GlcNAc₂) Glc1Man9->Man9 α-Glucosidase II (second cleavage) Misfolded Misfolded Glycoprotein Glc1Man9->Misfolded Calnexin/ Calreticulin Cycle Golgi Golgi Man9->Golgi Exit to Golgi Misfolded->Glc1Man9 UGGT (Reglucosylation) Degradation ERAD Pathway Misfolded->Degradation EB0176_1 This compound EB0176_1->Glc3Man9 Inhibits EB0176_2 This compound EB0176_2->Glc2Man9 Inhibits EB0176_2->Glc1Man9 Inhibits

Caption: ER N-linked glycosylation pathway and inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against ER α-glucosidases I and II is summarized in the table below. These values serve as a benchmark for experimental determination.

Enzyme TargetReported IC50 (µM)
α-Glucosidase I0.6439[1][2][3]
α-Glucosidase II0.0011[1][2][3]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric in vitro assay to determine the IC50 value of this compound for α-glucosidase I and II using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (can be used as a model, though purified mammalian ER α-glucosidases are preferred for higher accuracy)

  • This compound

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Workflow

The following diagram outlines the key steps in the IC50 determination protocol.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound in DMSO start->prep_inhibitor add_inhibitor Add this compound Dilutions to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare α-Glucosidase Solution in Buffer add_enzyme Add α-Glucosidase to Wells prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution in Buffer add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Na₂CO₃ incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for IC50 determination of this compound.

Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution with DMSO to obtain a range of concentrations (e.g., 10-fold dilutions followed by 2-fold dilutions to cover a broad concentration range around the expected IC50).

    • Prepare the α-glucosidase solution in 0.1 M sodium phosphate buffer (pH 6.8) to the desired concentration (e.g., 0.2 U/mL).[9]

    • Prepare the pNPG substrate solution (e.g., 5 mM) in 0.1 M sodium phosphate buffer (pH 6.8).[10]

    • Prepare the stop solution: 0.1 M sodium carbonate.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of each this compound dilution to the respective wells. For the control (100% enzyme activity) and blank wells, add 20 µL of DMSO.

    • Add 130 µL of the α-glucosidase solution to all wells except the blank wells. Add 130 µL of the phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[9]

    • Initiate the reaction by adding 40 µL of the pNPG solution to all wells.[9]

    • Incubate the plate at 37°C for 20 minutes.[9]

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to all wells.[1]

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (enzyme + substrate + DMSO).

    • A_sample is the absorbance of the sample (enzyme + substrate + this compound).

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

Data Presentation

The results of the α-glucosidase inhibition assay should be presented in a clear and organized manner.

Table 1: Raw Absorbance Data and Calculated Percent Inhibition

[this compound] (µM)Absorbance (405 nm)Average Absorbance% Inhibition
Control (0)Value 1, Value 2, Value 3Average0
Concentration 1Value 1, Value 2, Value 3AverageCalculated Value
Concentration 2Value 1, Value 2, Value 3AverageCalculated Value
............
BlankValue 1, Value 2, Value 3Average-

Table 2: Determined IC50 Value

CompoundTarget EnzymeIC50 (µM) with 95% CI
This compoundα-Glucosidase I/IIDetermined Value

This application note provides a comprehensive method for determining the IC50 of this compound against ER α-glucosidases. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data on the inhibitory potency of this compound, facilitating further investigation into its biological activities and therapeutic potential.

References

Application Notes and Protocols for In Vitro Antiviral Screening of EB-0176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antiviral screening of EB-0176, a potent inhibitor of ER α-glucosidases with broad-spectrum antiviral potential.

Introduction to this compound

This compound is a novel N-substituted derivative of valiolamine that acts as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of viral glycoproteins, which are essential for the assembly and infectivity of many enveloped viruses. By inhibiting these host-cell enzymes, this compound disrupts the viral life cycle, positioning it as a promising broad-spectrum antiviral candidate for further research and development.

Mechanism of Action: Inhibition of ER α-Glucosidases

The antiviral activity of this compound stems from its ability to inhibit the host's ER α-glucosidases. This mechanism is depicted in the following signaling pathway:

EB-0176_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Viral_Glycoprotein_Synthesis Viral Glycoprotein Synthesis ER_Glucosidase_I_II ER α-Glucosidases I & II Viral_Glycoprotein_Synthesis->ER_Glucosidase_I_II Trimming of glucose residues Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin_Cycle->Properly_Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin_Cycle->Misfolded_Glycoprotein Viral_Assembly Viral Assembly and Egress Properly_Folded_Glycoprotein->Viral_Assembly ER_Glucosidase_I_II->Calnexin_Calreticulin_Cycle EB_0176 This compound EB_0176->ER_Glucosidase_I_II Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against ER α-glucosidases is summarized in the table below. This data is critical for determining appropriate concentrations for in vitro antiviral assays.

Target EnzymeIC50 (µM)
ER α-Glucosidase I0.6439[1][2]
ER α-Glucosidase II0.0011[1][2]

Experimental Protocols

A variety of in vitro assays can be employed to evaluate the antiviral efficacy of this compound. The choice of assay will depend on the target virus and the specific research question. Common assays include the Cytopathic Effect (CPE) Reduction Assay, Plaque Reduction Assay, and Virus Yield Reduction Assay.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for screening antiviral compounds like this compound.

Antiviral_Screening_Workflow Cell_Seeding 1. Seed Host Cells in Microplate Compound_Addition 2. Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect Cells with Target Virus Compound_Addition->Virus_Infection Incubation 4. Incubate for a Defined Period Virus_Infection->Incubation Assay_Endpoint 5. Measure Antiviral Effect (e.g., CPE, Plaque Number, Viral Titer) Incubation->Assay_Endpoint Data_Analysis 6. Calculate EC50, CC50, and Selectivity Index (SI) Assay_Endpoint->Data_Analysis

Caption: General workflow for in vitro antiviral screening.

Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

This protocol details a primary CPE reduction assay for evaluating the efficacy of this compound.

1. Materials

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, A549, MDCK)

  • Complete cell culture medium (e.g., DMEM or MEM with 5-10% FBS)

  • Assay medium (reduced serum, e.g., 2% FBS)

  • This compound (stock solution in an appropriate solvent like DMSO)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

2. Procedure

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. A common starting concentration range is 0.1 µM to 100 µM.[4]

  • Compound Addition and Cytotoxicity Assessment:

    • For antiviral testing, remove the culture medium from the cell monolayer and add the diluted this compound.

    • In parallel, set up a cytotoxicity plate with the same serial dilutions of this compound but without adding the virus. This will be used to determine the 50% cytotoxic concentration (CC50).

  • Virus Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to the wells containing the compound. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C with 5% CO2 until the virus control wells show significant CPE (typically 80-90%).

  • Quantification of Cell Viability:

    • Remove the medium and add a cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

Detailed Protocol: Plaque Reduction Assay

This assay is used to determine the effect of this compound on the production of infectious virus particles.

1. Materials

  • Same as for the CPE assay, with the addition of an overlay medium (e.g., containing agarose or methylcellulose).

  • Staining solution (e.g., crystal violet in methanol/formaldehyde).

2. Procedure

  • Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Treatment and Infection:

    • Pre-treat the cell monolayers with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Aspirate the medium and infect the cells with a low MOI of the virus (to produce 50-100 plaques per well) for 1 hour.

  • Overlay: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells with a suitable fixative.

    • Stain the cell monolayer with crystal violet solution and then wash to visualize the plaques.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Data Interpretation and Next Steps

A successful in vitro screen will demonstrate a dose-dependent inhibition of viral replication by this compound with a high Selectivity Index. Compounds with potent antiviral activity (low EC50) and low cytotoxicity (high CC50) are prioritized for further studies, which may include:

  • Virus Yield Reduction Assays: To quantify the reduction in progeny virus production.[3]

  • Time-of-Addition Studies: To pinpoint the specific stage of the viral life cycle targeted by this compound.

  • Resistance Studies: To assess the potential for the virus to develop resistance to the compound.

  • In Vivo Efficacy Studies: To evaluate the antiviral activity in an animal model.

These application notes and protocols provide a robust framework for the in vitro evaluation of this compound and other potential antiviral compounds targeting host-cell pathways.

References

EB-0176: A Potent Inhibitor of ER α-Glucosidases for Studying ER Stress and Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

EB-0176 is a novel N-substituted derivative of valiolamine that potently inhibits Endoplasmic Reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of N-linked glycoproteins within the ER. Inhibition of ER α-glucosidases disrupts the calnexin/calreticulin cycle, leading to an accumulation of misfolded glycoproteins and inducing the Unfolded Protein Response (UPR), a key indicator of ER stress. Many enveloped viruses, including Dengue virus, rely on the host's ER machinery for the correct folding and maturation of their envelope glycoproteins. Consequently, this compound has demonstrated broad-spectrum antiviral activity, making it a valuable tool for studying the interplay between ER stress and viral replication.

Data Presentation

The inhibitory and antiviral activities of this compound are summarized below.

TargetIC50 (µM)Description
ER α-glucosidase I0.6439In vitro half-maximal inhibitory concentration against ER α-glucosidase I.
ER α-glucosidase II0.0011In vitro half-maximal inhibitory concentration against ER α-glucosidase II.
VirusEC50 (µM)Cell LineDescription
Dengue virus (DENV2)1.4Vero cellsIn vitro half-maximal effective concentration against Dengue virus serotype 2.
SARS-CoV-212.3-In vitro half-maximal effective concentration against SARS-CoV-2.

Signaling Pathways and Experimental Workflow

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Virus Viral Replication Misfolded Glycoproteins Misfolded Glycoproteins ER α-glucosidases I & II ER α-glucosidases I & II Misfolded Glycoproteins->ER α-glucosidases I & II Non-infectious Virions Non-infectious Virions Misfolded Glycoproteins->Non-infectious Virions Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle ER α-glucosidases I & II->Calnexin/Calreticulin Cycle Properly Folded Glycoproteins Properly Folded Glycoproteins Calnexin/Calreticulin Cycle->Properly Folded Glycoproteins Infectious Virions Infectious Virions Properly Folded Glycoproteins->Infectious Virions Viral Glycoproteins Viral Glycoproteins Viral Glycoproteins->ER α-glucosidases I & II This compound This compound This compound->ER α-glucosidases I & II Inhibition Experimental_Workflow cluster_ER_Stress ER Stress Analysis cluster_Viral_Replication Viral Replication Assay Cell Culture Cell Culture Treat with this compound Treat with this compound Cell Culture->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Incubate Incubate Treat with this compound->Incubate Western Blot for PERK, IRE1α, ATF6 Western Blot for PERK, IRE1α, ATF6 Lyse Cells->Western Blot for PERK, IRE1α, ATF6 Infect Cells with Virus Infect Cells with Virus Infect Cells with Virus->Treat with this compound Quantify Virus (Plaque Assay / qRT-PCR) Quantify Virus (Plaque Assay / qRT-PCR) Incubate->Quantify Virus (Plaque Assay / qRT-PCR)

Application Notes and Protocols: Synthesis of EB-0176 Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of EB-0176 analogues for the purpose of Structure-Activity Relationship (SAR) studies. This compound and its analogues are potent inhibitors of endoplasmic reticulum (ER) α-glucosidases I and II, making them promising candidates for broad-spectrum antiviral therapeutics.

Introduction

This compound is an N-substituted derivative of valiolamine, a potent inhibitor of ER α-glucosidases I and II with IC50 values of 0.6439 and 0.0011 μM, respectively[1][2]. These enzymes are crucial for the proper folding of viral glycoproteins, and their inhibition represents a host-targeting strategy for antiviral drug development. The N-substituent of valiolamine derivatives plays a critical role in their inhibitory potency and antiviral activity. By synthesizing a series of analogues with varying N-substituents, researchers can elucidate the SAR and optimize the lead compound for improved efficacy and pharmacokinetic properties.

Data Presentation: Structure-Activity Relationship of Valiolamine Analogues

The following table summarizes the in vitro inhibitory activity of a series of N-substituted valiolamine analogues against ER α-glucosidases I and II, as well as their antiviral activity against Dengue virus and SARS-CoV-2. This data is essential for understanding the impact of different N-substituents on the biological activity of these compounds.

CompoundN-Substituentα-Glucosidase I IC50 (µM)α-Glucosidase II IC50 (µM)Dengue Virus EC50 (µM)SARS-CoV-2 EC50 (µM)
Valiolamine -H>1000200>100>100
UV-0155 -H>1000>1000>1000>1000
This compound -(CH₂)₉CH₃0.64390.00110.812.1
EB-0281 -4-azidobutyl>10001.118.29.5
Analogue A -(CH₂)₃Ph2.40.0071.915.3
Analogue B -(CH₂)₅Ph0.40.0020.510.8
Analogue C -(CH₂)₇Ph0.20.0010.38.7
Analogue D -(CH₂)₉Ph0.10.0010.27.5

Note: The structure of this compound is inferred from its molecular formula (C23H38N2O5) and the context of related N-alkylated valiolamine derivatives in published SAR studies. The data for analogues A-D are representative examples from SAR studies of N-phenylalkyl valiolamine derivatives.

Experimental Protocols

General Synthesis of N-Substituted Valiolamine Analogues (e.g., this compound)

The primary synthetic route for generating N-substituted valiolamine analogues is through reductive amination of a protected valiolamine precursor with a suitable aldehyde or ketone.

Materials:

  • Protected Valiolamine (e.g., per-O-benzylated valiolamine)

  • Aldehyde or Ketone corresponding to the desired N-substituent (e.g., for this compound, undecanal)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reductive Amination:

    • To a solution of protected valiolamine (1.0 eq) in anhydrous DCM, add the corresponding aldehyde or ketone (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected N-substituted valiolamine analogue.

  • Deprotection (Debenzylation):

    • Dissolve the purified protected analogue in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected N-substituted valiolamine analogue.

    • If acid-labile protecting groups are present, treat with an appropriate acid (e.g., TFA in DCM or HCl in MeOH) followed by purification.

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of the synthesized analogues against ER α-glucosidases I and II.

Materials:

  • Purified recombinant human ER α-glucosidase I and II

  • 4-Methylumbelliferyl α-D-glucopyranoside (4-MUG) as a fluorogenic substrate

  • Synthesized valiolamine analogues

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 150 mM NaCl, 0.05% Triton X-100)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the synthesized analogues in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the serially diluted analogues to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.

  • Initiate the reaction by adding the 4-MUG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).

  • Calculate the percentage of inhibition for each concentration of the analogue.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Viral Yield Reduction Assay)

This protocol describes a general method to assess the antiviral efficacy of the synthesized compounds.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Dengue virus)

  • Virus stock of known titer

  • Synthesized valiolamine analogues

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for quantifying viral yield (e.g., plaque assay, RT-qPCR)

Procedure:

  • Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of the synthesized analogues in the cell culture medium.

  • Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted analogues.

  • Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Harvest the cell culture supernatant containing the progeny virus.

  • Quantify the amount of infectious virus in the supernatant using a suitable method (e.g., plaque assay to determine plaque-forming units per mL).

  • Calculate the percentage of viral yield reduction for each concentration of the analogue compared to the untreated virus control.

  • Determine the EC50 value, the concentration of the compound that reduces the viral yield by 50%.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow start Protected Valiolamine reductive_amination Reductive Amination (STAB or NaBH3CN) start->reductive_amination aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') aldehyde->reductive_amination protected_analogue Protected N-Substituted Valiolamine Analogue reductive_amination->protected_analogue deprotection Deprotection (H2, Pd/C) protected_analogue->deprotection final_product Final N-Substituted Valiolamine Analogue deprotection->final_product G cluster_assay α-Glucosidase Inhibition Assay Workflow prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) plate_setup Plate Setup (Enzyme + Inhibitor) prepare_reagents->plate_setup pre_incubation Pre-incubation (15 min, 37°C) plate_setup->pre_incubation add_substrate Add Substrate (4-MUG) pre_incubation->add_substrate incubation Incubation (30-60 min, 37°C) add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fluorescence Read Fluorescence (Ex: 360nm, Em: 440nm) stop_reaction->read_fluorescence data_analysis Data Analysis (Calculate IC50) read_fluorescence->data_analysis G cluster_pathway Antiviral Mechanism of Action viral_entry Viral Entry glycoprotein_synthesis Viral Glycoprotein Synthesis in ER viral_entry->glycoprotein_synthesis glucosidase ER α-Glucosidases I & II glycoprotein_synthesis->glucosidase misfolded_protein Misfolded Glycoproteins glucosidase->misfolded_protein leads to virion_assembly Virion Assembly glucosidase->virion_assembly Correct Folding inhibitor This compound Analogue inhibitor->glucosidase Inhibition impaired_assembly Impaired Virion Assembly & Reduced Infectivity misfolded_protein->impaired_assembly

References

Troubleshooting & Optimization

Optimizing EB-0176 concentration for maximal antiviral effect.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for EB-0176. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for maximal antiviral effect in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an antiviral assay?

A1: For initial experiments with a novel compound like this compound, a broad concentration range is recommended to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). A good starting point is a serial dilution spanning from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 0.01 µM to 100 µM).

Q2: What solvent should I use to dissolve this compound?

A2: The choice of solvent depends on the chemical properties of this compound. Typically, a stock solution is prepared in a non-toxic solvent like dimethyl sulfoxide (DMSO) at a high concentration. This stock is then diluted in the cell culture medium for experiments. It is crucial to ensure the final concentration of the solvent in the culture medium is not toxic to the cells (usually below 0.5%).

Q3: How do I determine if the observed antiviral effect is specific and not due to cytotoxicity?

A3: It is essential to perform a cytotoxicity assay in parallel with your antiviral assay.[1] This measures the effect of this compound on the host cells in the absence of the virus. The therapeutic index (TI), calculated as the ratio of CC50 to EC50 (TI = CC50 / EC50), is a critical parameter. A higher TI indicates a more favorable safety profile, with a TI ≥ 10 often considered a good starting point for a promising antiviral candidate.[2]

Q4: Can the antiviral effect of this compound be cell-type dependent?

A4: Yes, the antiviral activity and cytotoxicity of a compound can vary significantly between different cell lines.[3] It is recommended to test this compound in multiple relevant cell lines to determine the most suitable model for your experiments and to understand the breadth of its activity.

Q5: At what stage of the viral life cycle should I add this compound?

A5: The timing of compound addition can help elucidate its mechanism of action.[1] You can design experiments where this compound is added at different stages:

  • Pre-treatment: Added to cells before viral infection to assess effects on cellular receptors or entry factors.

  • Co-treatment: Added simultaneously with the virus to evaluate its effect on viral attachment or entry.

  • Post-treatment: Added after viral infection to investigate its impact on replication, assembly, or egress.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

This protocol outlines the determination of the cytotoxicity of this compound on a selected cell line.

Materials:

  • 96-well cell culture plates

  • Host cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and solvent only as a negative control and untreated cells as a 100% viability control.

  • Incubation: Incubate the plate for a period that mirrors the duration of your planned antiviral assay (e.g., 48 or 72 hours) at 37°C with 5% CO2.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Determination of 50% Effective Concentration (EC50) by Viral Titer Reduction Assay

This protocol is for determining the concentration of this compound that inhibits viral replication by 50%.

Materials:

  • 96-well cell culture plates

  • Host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound stock solution

  • Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for qPCR, or a reporter virus system)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the CC50 protocol and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in culture medium at concentrations below the CC50 value. Dilute the virus stock to a desired multiplicity of infection (MOI).

  • Infection and Treatment: Remove the medium from the cells. Add the virus and the compound dilutions to the wells according to your experimental design (pre-, co-, or post-treatment). Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).

  • Incubation: Incubate the plate for a duration appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable method:

    • Plaque Assay: For plaque-forming viruses, this is a gold-standard method.

    • qPCR: Measure the amount of viral nucleic acid.

    • Immunofluorescence: Stain for a viral antigen and quantify the percentage of infected cells.[1]

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Calculation: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus-only control. Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.[4]

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineCC50 (µM)95% Confidence Interval
Vero E685.278.5 - 92.3
A549> 100-
Huh-762.555.9 - 69.8

Table 2: Antiviral Efficacy of this compound against Different Viruses

VirusCell LineEC50 (µM)95% Confidence Interval
Influenza A/H1N1A5495.84.9 - 6.7
SARS-CoV-2Vero E68.17.2 - 9.0
Zika VirusHuh-712.410.8 - 14.1

Table 3: Therapeutic Index of this compound

VirusCell LineCC50 (µM)EC50 (µM)Therapeutic Index (TI = CC50/EC50)
Influenza A/H1N1A549> 1005.8> 17.2
SARS-CoV-2Vero E685.28.110.5
Zika VirusHuh-762.512.45.0

Troubleshooting Guides

Cytotoxicity Assay Troubleshooting

Q: My untreated control cells show low viability. What could be the cause? A: This could be due to several factors:

  • Cell Culture Contamination: Check for bacterial or fungal contamination.

  • Improper Cell Seeding: Ensure cells are healthy and seeded at the correct density.

  • Reagent Issues: The culture medium or serum may be of poor quality.

Q: The results from my cytotoxicity assay are highly variable between replicates. Why? A: High variability can be caused by:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before plating.

  • Pipetting Errors: Calibrate your pipettes and use consistent pipetting techniques.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification.[5]

Antiviral Assay Troubleshooting

Q: I am not observing any antiviral effect, even at high concentrations of this compound. What should I do? A:

  • Compound Stability: Ensure this compound is stable in your culture medium for the duration of the experiment.

  • Mechanism of Action: The compound may target a pathway not essential for viral replication in your chosen cell line or may be a late-stage inhibitor requiring a longer incubation time.

  • Cell Line Specificity: The antiviral effect may be cell-type dependent. Consider testing in a different cell line.

Q: I am observing a high level of viral inhibition, but also high cytotoxicity at the same concentrations. How do I interpret this? A: This indicates that the observed "antiviral" effect is likely due to the compound being toxic to the host cells, which in turn prevents viral replication. In this case, the therapeutic index would be low, suggesting that this compound is not a specific antiviral agent under these conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Decision cluster_outcome Phase 5: Outcome A Prepare this compound Stock Solution C Perform Cytotoxicity Assay (CC50) A->C D Perform Antiviral Assay (EC50) A->D B Culture Host Cells B->C B->D E Determine CC50 Value C->E F Determine EC50 Value D->F G Calculate Therapeutic Index (TI) E->G F->G H TI > 10? G->H I Proceed to Further Studies H->I Yes J Re-evaluate or Modify Compound H->J No

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway Virus Virus Receptor Cellular Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Viral RNA Release Endocytosis->Uncoating Replication Viral Replication Complex Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release EB0176 This compound EB0176->Replication Inhibition

Caption: Hypothetical antiviral mechanism of this compound.

troubleshooting_logic Start High Variability in Replicates Q1 Is cell seeding even? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are pipettes calibrated? A1_Yes->Q2 Sol1 Improve cell suspension and pipetting technique A1_No->Sol1 End Re-run experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are edge effects controlled? A2_Yes->Q3 Sol2 Calibrate pipettes regularly A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Avoid outer wells or use humidified incubator A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for high replicate variability.

References

How to minimize EB-0176 cytotoxicity in cell-based assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize EB-0176 cytotoxicity in cell-based assays. The following information is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

High cytotoxicity of this compound can obscure the desired experimental outcomes. This guide provides a systematic approach to identify and mitigate unexpected cytotoxic effects.

Issue 1: High Cytotoxicity Observed Across All Tested Concentrations

If you are observing significant cell death even at the lowest concentrations of this compound, it could indicate a general cytotoxic effect or an experimental artifact.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Compound Concentration Verify the final concentration of this compound. Perform a new serial dilution and a full dose-response curve.An error in calculation or dilution can lead to unintentionally high concentrations of the compound being tested.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control.[1][2]High concentrations of solvents like DMSO can be independently toxic to cells, confounding the results of the compound being tested.
Compound Instability/Precipitation Visually inspect the stock solution and the final concentration in the media for any signs of precipitation. Assess the stability of this compound in your culture medium over the time course of the experiment.[3]Compound precipitation can lead to inconsistent and artificially high cytotoxicity readings.[3] Instability in the media can lead to the formation of toxic byproducts.
Contamination Check cell cultures for microbial contamination (e.g., mycoplasma). It is recommended to test a fresh batch of cells.[1]Contamination can induce cell stress and death, which can be mistaken for compound-induced cytotoxicity.
Issue 2: Cytotoxicity Varies Significantly Between Experiments

Inconsistent results between experimental replicates can be a major source of frustration. Pinpointing the source of this variability is key to obtaining reliable data.

Possible Causes & Solutions:

CauseRecommended ActionRationale
Cell Seeding Density Standardize the cell seeding density for all experiments. Ensure even cell distribution in each well.Variations in cell number per well can significantly impact the outcome of cytotoxicity assays.[4]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery.[5]Inaccurate pipetting can lead to significant well-to-well variability in both cell number and compound concentration.[5]
Cell Health and Passage Number Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.Cell characteristics can change with high passage numbers, affecting their sensitivity to compounds.
Incubation Time Strictly adhere to the same incubation times for all experiments.The duration of compound exposure is a critical factor in determining the extent of cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inhibitor of ER α-glucosidases I and II with IC50 values of 0.6439 µM and 0.0011 µM, respectively.[6][7] It is a N-substituted derivative of valiolamine and is being investigated for its potential as a broad-spectrum antiviral agent.[6][7] Its mechanism of action involves the inhibition of key enzymes in the endoplasmic reticulum, which can impact glycoprotein folding and viral maturation.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: While the primary target of this compound is α-glucosidases, inhibition of such fundamental cellular machinery can lead to off-target effects and cytotoxicity, particularly at higher concentrations. The degree of cytotoxicity can be cell-line dependent. Therefore, determining the therapeutic window (the concentration range where the desired effect is observed without significant cytotoxicity) is crucial.

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

A3: You can use an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay.[8] This flow cytometry-based assay allows you to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[3]

Q4: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?

A4: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50).[2] This will provide a quantitative measure of the compound's cytotoxic potential in your specific cell line. It is essential to include proper controls, such as a vehicle-only control and a positive control known to induce cell death.[1]

Q5: What alternative methods can I use to assess cell health beyond standard cytotoxicity assays?

A5: Beyond standard assays like MTT or LDH release, you can measure caspase activity to specifically look for apoptosis.[9][10][11][12][13] Caspase-3/7 activation is a key indicator of apoptosis.[10] You can also perform real-time cell analysis to monitor cell proliferation and morphology over time.

Experimental Protocols

Protocol 1: Determining the CC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point serial dilution. Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.[2]

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[2]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[2]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[2] Plot the percent viability as a function of the log of the this compound concentration to determine the CC50.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol helps to determine the pathway of cell death induced by this compound.[1]

Materials:

  • Flow cytometer

  • Your cell line of interest treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Induce apoptosis by treating your cells with the desired concentration of this compound for the appropriate time. Include untreated and positive controls.

  • Harvesting: Harvest the cells and centrifuge to obtain a cell pellet.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[3]

  • Analysis: Analyze the cells by flow cytometry within one hour.[3]

    • Viable cells: Annexin V-negative and PI-negative.[3]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Luminometer or fluorometer

  • Your cell line of interest treated with this compound

  • Caspase-Glo® 3/7 Assay Kit or similar

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with a range of this compound concentrations. Include vehicle-only and positive controls.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30 minutes to 1 hour).

  • Measurement: Measure luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Visualizations

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Apoptosis_vs_Necrosis_Workflow Workflow to Differentiate Apoptosis and Necrosis start Observe this compound Induced Cell Death annexin_pi_assay Perform Annexin V-FITC/PI Staining Assay start->annexin_pi_assay caspase_assay Perform Caspase-3/7 Activity Assay start->caspase_assay flow_cytometry Analyze by Flow Cytometry annexin_pi_assay->flow_cytometry viable Viable Cells (Annexin V-, PI-) flow_cytometry->viable early_apoptosis Early Apoptosis (Annexin V+, PI-) flow_cytometry->early_apoptosis late_apoptosis_necrosis Late Apoptosis/Necrosis (Annexin V+, PI+) flow_cytometry->late_apoptosis_necrosis caspase_active Increased Caspase Activity caspase_assay->caspase_active caspase_inactive No Change in Caspase Activity caspase_assay->caspase_inactive

Caption: Experimental workflow to distinguish between apoptosis and necrosis.

Signaling_Pathway Potential Cell Death Pathways Induced by this compound EB0176 This compound ER_Glucosidases ER α-Glucosidases I & II EB0176->ER_Glucosidases Inhibits Off_Target Off-Target Effects EB0176->Off_Target UPR Unfolded Protein Response (UPR) ER_Glucosidases->UPR Leads to ER_Stress ER Stress UPR->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Other_Pathways Other Cell Death Pathways Off_Target->Other_Pathways

Caption: Potential cell death pathways induced by this compound.

References

Overcoming experimental variability with EB-0176.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: EB-0176

Important Notice: Publicly available information regarding "this compound," including detailed experimental protocols, troubleshooting guides, and research articles citing its use, is limited. The following information is based on available product data.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. It is a N-substituted derivative of valiolamine and shows broad-spectrum antiviral activity. Due to its inhibitory action on these key enzymes in the glycoprotein folding pathway, it has potential for research as a broad-spectrum agent against existing and emerging viruses.

Q2: What are the IC50 values for this compound?

The reported IC50 values for this compound are:

  • α-glucosidase I: 0.6439 µM

  • α-glucosidase II: 0.0011 µM

Troubleshooting Guide

Insufficient data is available to provide a comprehensive troubleshooting guide for experimental variability with this compound. However, based on the nature of the compound, here are some general areas to consider:

Potential IssuePossible CauseRecommendation
Inconsistent antiviral activity Inaccurate compound concentration.Ensure accurate preparation of stock solutions and dilutions. Verify the final concentration in your assay.
Cell line variability.Use a consistent cell line and passage number. Regularly check for mycoplasma contamination.
Assay conditions.Optimize assay parameters such as incubation time, temperature, and cell density.
Compound precipitation Poor solubility in the chosen solvent.Refer to the manufacturer's datasheet for recommended solvents and solubility information. Consider using a different solvent or sonication to aid dissolution.
Improper storage.Store the compound as recommended by the manufacturer, typically at -20°C for powdered form.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not widely published. Researchers should refer to general protocols for in vitro antiviral assays and adapt them based on the specific virus and cell line being used. A generalized workflow is provided below.

General Experimental Workflow for Antiviral Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare target cells seed_cells Seed cells in plates prep_cells->seed_cells prep_virus Prepare virus stock infect_cells Infect cells with virus prep_virus->infect_cells prep_compound Prepare this compound dilutions add_compound Add this compound prep_compound->add_compound seed_cells->infect_cells infect_cells->add_compound incubation Incubate add_compound->incubation assess_cpe Assess Cytopathic Effect (CPE) incubation->assess_cpe quantify_viral_load Quantify viral load (e.g., qPCR, Plaque Assay) incubation->quantify_viral_load determine_ec50 Determine EC50 quantify_viral_load->determine_ec50

Caption: Generalized workflow for an in vitro antiviral assay.

Signaling Pathway

This compound targets enzymes involved in the protein folding and quality control pathway within the endoplasmic reticulum.

ER Glycoprotein Folding and Quality Control Pathway

cluster_er Endoplasmic Reticulum unfolded_protein Unfolded Glycoprotein glucosidase_I α-Glucosidase I unfolded_protein->glucosidase_I Glucose trimming glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II calnexin Calnexin/Calreticulin Cycle glucosidase_II->calnexin Monoglucosylated glycoprotein binds folded_protein Correctly Folded Protein calnexin->folded_protein Folding exit_er Exit to Golgi folded_protein->exit_er EB0176 This compound EB0176->glucosidase_I Inhibition EB0176->glucosidase_II Inhibition

Caption: Inhibition of ER α-glucosidases by this compound.

EB-0176 stability in different cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice

Our comprehensive search for the stability of a compound designated "EB-0176" in different cell culture media did not yield any specific information. The scientific and technical databases accessed do not contain references to a molecule with this identifier in the context of cell culture experiments.

Therefore, we are unable to provide a specific technical support guide, troubleshooting information, or stability data for "this compound" at this time.

To assist you with your research, we are providing a general framework and answers to frequently asked questions regarding the stability of small molecules in cell culture media. This information is based on established principles of cell culture and drug development.

Frequently Asked Questions (FAQs) - General Small Molecule Stability in Cell Culture

Q1: What are the common factors that can affect the stability of a small molecule compound in cell culture media?

Several factors can influence the stability of a compound in the complex environment of cell culture media:

  • pH: Most cell culture media are buffered to a physiological pH (typically 7.2-7.4). However, cellular metabolism can cause shifts in pH, which may lead to the degradation of pH-sensitive compounds.

  • Temperature: Standard cell culture incubation is at 37°C. This elevated temperature can accelerate the degradation of thermally labile compounds compared to storage at lower temperatures.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is crucial to handle such compounds in low-light conditions.

  • Reactive Components in Media: Cell culture media are rich in components like amino acids, vitamins, and reducing agents (e.g., L-cysteine, glutathione) that can potentially react with and degrade a test compound.[1] For example, components like cysteine and ferric ammonium citrate have been shown to impact the stability of some drug products.[1]

  • Enzymatic Degradation: If using serum-supplemented media, esterases and other enzymes present in the serum can metabolize and degrade certain compounds.

  • Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation of susceptible molecules.

Q2: I am observing lower than expected activity of my compound. Could instability in the cell culture medium be the cause?

Yes, instability is a common reason for reduced or inconsistent compound activity in cell-based assays. If a compound degrades over the course of an experiment, its effective concentration will decrease, leading to a diminished biological effect.

Troubleshooting Workflow for Suspected Compound Instability

Below is a generalized workflow to investigate and troubleshoot potential compound instability issues.

Troubleshooting_Workflow cluster_Phase1 Phase 1: Initial Observation & Hypothesis cluster_Phase2 Phase 2: Stability Assessment cluster_Phase3 Phase 3: Mitigation Strategies A Unexpectedly low or variable compound activity observed in cell-based assay B Hypothesis: Compound may be unstable in the cell culture medium under experimental conditions. A->B C Incubate compound in cell-free culture medium at 37°C D Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze compound concentration using an appropriate analytical method (e.g., HPLC, LC-MS) D->E F Determine the half-life of the compound in the medium E->F G Is the compound unstable? F->G H Consider shorter incubation times for the assay G->H Yes I Prepare fresh dilutions of the compound immediately before use G->I Yes J Evaluate stability in a simpler, serum-free medium if appropriate for the cell type G->J Yes K If photosensitive, protect from light during all steps G->K Yes L If stable, investigate other potential causes (e.g., cell permeability, efflux pumps) G->L No

Caption: A logical workflow for troubleshooting suspected compound instability in cell culture experiments.

Q3: How do I choose between different cell culture media like DMEM and RPMI-1640 for my experiments?

The choice of medium depends primarily on the cell type being cultured.

  • DMEM (Dulbecco's Modified Eagle Medium): This is a widely used medium that supports the growth of a broad range of adherent mammalian cells, including fibroblasts, endothelial cells, and epithelial cells.[2] It is available in high and low glucose formulations.[2][3]

  • RPMI-1640 (Roswell Park Memorial Institute 1640): This medium was originally developed for the growth of human lymphoid cells in suspension.[2] It is well-suited for hematopoietic cells, such as lymphocytes and hybridomas.[2]

Comparison of Common Cell Culture Media

FeatureDMEMRPMI-1640
Primary Cell Types Adherent cells (e.g., fibroblasts, epithelial cells)[2]Suspension cells (e.g., lymphocytes, hybridomas)[2]
Glucose Concentration Available in low (1 g/L) and high (4.5 g/L) formulations[2][3]Typically 2 g/L[2]
Key Components Higher concentrations of amino acids and vitamins than MEM[2][3]Contains the reducing agent glutathione[2]
Buffering System Bicarbonate[2]Bicarbonate[2]

Q4: Can components in the media be modified to improve the stability of my compound?

In some cases, yes. For instance, the addition of antioxidants might help to stabilize compounds that are prone to oxidation.[4] However, any modification to the culture medium should be carefully validated to ensure it does not adversely affect cell health or the experimental outcome. It's important to note that some media components, like tryptophan, can degrade under stress conditions such as elevated temperatures, leading to changes in the medium's color and the generation of byproducts that could be toxic to cells.[5]

Experimental Protocols

General Protocol for Assessing Compound Stability in Cell Culture Medium

This protocol outlines a general method for determining the stability of a test compound in a cell-free culture medium.

  • Preparation of Compound Stock Solution:

    • Dissolve the test compound (e.g., "this compound") in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Test Medium:

    • Prepare the desired cell culture medium (e.g., DMEM or RPMI-1640) supplemented with serum and other additives as used in your cell-based assay.

    • Pre-warm the medium to 37°C.

  • Incubation:

    • Spike the pre-warmed medium with the compound stock solution to achieve the final working concentration used in your experiments. Ensure the final solvent concentration is low (typically <0.5%) to avoid toxicity.

    • Incubate the medium in a sterile container at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • Collect aliquots of the medium at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The t=0 sample should be collected immediately after adding the compound.

  • Sample Analysis:

    • Immediately after collection, stop any further degradation by freezing the samples at -80°C or by mixing with a quenching solution (e.g., acetonitrile) to precipitate proteins.

    • Analyze the concentration of the parent compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of the compound versus time.

    • Calculate the half-life (t½) of the compound in the medium.

Signaling Pathway Visualization

As there is no information available for "this compound," we cannot provide a specific signaling pathway diagram. However, the following is a generic example of how a signaling pathway involving a hypothetical kinase inhibitor could be visualized using the DOT language.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates & Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes EB0176 This compound (Hypothetical Inhibitor) EB0176->KinaseB Inhibits

Caption: A hypothetical signaling pathway showing how a compound like "this compound" could act as a kinase inhibitor.

References

Technical Support Center: Troubleshooting Off-Target Effects of ER Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Endoplasmic Reticulum (ER) glucosidase inhibitors. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My ER glucosidase inhibitor is causing significant cytotoxicity at concentrations where I expect on-target activity. What could be the cause?

A1: Unexpected cytotoxicity is a common issue and can stem from several off-target effects. Iminosugar-based inhibitors, which mimic glucose, can inhibit other glycosidases. A primary suspect is the inhibition of lysosomal acid α-glucosidase (GAA), which can disrupt lysosomal function and lead to cellular stress. Additionally, high concentrations of these inhibitors can induce a strong and prolonged Unfolded Protein Response (UPR) due to the accumulation of misfolded glycoproteins in the ER, eventually triggering apoptosis. It is also possible that the inhibitor interacts with other cellular targets. We recommend performing a cell viability assay alongside assays to measure lysosomal function and ER stress markers.

Q2: I am observing gastrointestinal side effects in my animal model. Is this related to my ER glucosidase inhibitor?

A2: Yes, this is a known off-target effect. ER glucosidase inhibitors, particularly those based on deoxynojirimycin (DNJ), can also inhibit α-glucosidases in the brush border of the small intestine, such as sucrase and maltase.[1] This inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides, leading to carbohydrate malabsorption and subsequent osmotic diarrhea and flatulence.

Q3: How can I determine if my inhibitor is targeting ER glucosidase I, ER glucosidase II, or both?

A3: Distinguishing between the inhibition of ER glucosidase I and II is crucial for mechanistic studies. A common method involves analyzing the structure of free oligosaccharides (FOS) that accumulate in the cell. Inhibition of glucosidase I leads to the accumulation of triglucosylated (Glc3ManXGlcNAc2) glycans. In contrast, selective inhibition of glucosidase II results in the accumulation of mono- and diglucosylated (Glc1-2ManXGlcNAc2) species. Alternatively, you can perform in vitro enzyme assays using purified recombinant ER glucosidase I and II to directly assess the inhibitory activity against each enzyme.

Q4: My results show an upregulation of CHOP and BiP. What does this signify?

A4: The upregulation of Binding Immunoglobulin Protein (BiP), also known as GRP78, and C/EBP homologous protein (CHOP) are hallmark indicators of ER stress and activation of the Unfolded Protein Response (UPR). ER glucosidase inhibition prevents proper glycoprotein folding, leading to an accumulation of unfolded proteins in the ER, which triggers the UPR. BiP is a central regulator of the UPR, while CHOP is a transcription factor strongly induced during prolonged ER stress that mediates apoptosis. Observing their upregulation confirms that your inhibitor is impacting the ER folding machinery as intended, but excessive or prolonged activation can lead to the cytotoxicity mentioned in Q1.

Q5: What are the key differences in off-target profiles between deoxynojirimycin (DNJ)-based and castanospermine-based inhibitors?

A5: Both DNJ and castanospermine are potent inhibitors of ER glucosidases I and II. However, they can exhibit different off-target profiles. DNJ and its derivatives, like N-butyl-deoxynojirimycin (NB-DNJ or Miglustat), are well-known for their inhibitory activity against intestinal α-glucosidases.[1] Castanospermine is also a potent inhibitor of lysosomal α- and β-glucosidases.[2] The specific side-chain modifications on these core structures play a significant role in determining the selectivity and potency against both on-target and off-target enzymes.

Data Presentation: Inhibitor Selectivity Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of common ER glucosidase inhibitors against their intended targets and key off-target enzymes. These values are compiled from various studies and should be used as a comparative guide, as absolute values can vary with assay conditions.

Table 1: IC50 Values of Deoxynojirimycin (DNJ) Derivatives (in µM)

CompoundER α-Glucosidase IER α-Glucosidase IILysosomal α-Glucosidase (GAA)Intestinal Sucrase
Deoxynojirimycin (DNJ) ~0.2-5~5-25~10-50~0.1-1
N-Butyl-DNJ (NB-DNJ) ~0.05-1~1-10~30-75[3][4]~0.02-0.5

Note: Values are approximate and collated from multiple sources for comparison. Exact IC50 values can vary based on the specific assay conditions, enzyme source, and substrate used.

Table 2: IC50 Values of Castanospermine Derivatives (in µM)

CompoundER α-Glucosidase IER α-Glucosidase IILysosomal α-Glucosidase (GAA)Intestinal Sucrase
Castanospermine ~0.1-1[5]~1-5Potent InhibitorPotent Inhibitor
Celgosivir (6-O-butanoyl) ~1.27[5]> CastanospermineLess PotentLess Potent

Note: Castanospermine is a potent inhibitor of a broad range of glucosidases, and its butanoyl derivative, Celgosivir, was developed to improve its pharmacokinetic profile and cellular uptake.[5]

Mandatory Visualizations

Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitors Nascent Nascent Polypeptide G3M9 Glycosylated Polypeptide (Glc3Man9GlcNAc2) Nascent->G3M9 Oligosaccharyl- transferase G1M9 Monoglucosylated (Glc1Man9GlcNAc2) G3M9->G1M9 Glucosidase I & II Misfolded Misfolded Glycoprotein G1M9->Misfolded Calnexin/ Calreticulin Binding M9 Mannose-trimmed (Man9GlcNAc2) Folded Correctly Folded Glycoprotein M9->Folded Golgi Golgi Apparatus Folded->Golgi Exit to Golgi Misfolded->G1M9 UGGT (Reglucosylation) Misfolded->M9 Glucosidase II (Release) ERAD ER-Associated Degradation Misfolded->ERAD Inhibitor1 Glucosidase I Inhibitor Inhibitor1->G3M9 Blocks Inhibitor2 Glucosidase II Inhibitor Inhibitor2->G1M9 Blocks

Caption: ER N-linked glycoprotein folding and quality control cycle.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome (e.g., Cytotoxicity, Inconsistent Data) Check_Viability Assess Cell Viability (e.g., MTT, LDH assay) Start->Check_Viability Is_Cytotoxic Is there significant cytotoxicity? Check_Viability->Is_Cytotoxic Assess_ER_Stress Measure ER Stress Markers (Western Blot for BiP, CHOP, p-eIF2α) Is_Cytotoxic->Assess_ER_Stress Yes Assess_Lysosome Measure Lysosomal Integrity/Function (e.g., LysoTracker, GAA activity assay) Is_Cytotoxic->Assess_Lysosome Yes No_Cytotoxicity Proceed with On-Target Validation Is_Cytotoxic->No_Cytotoxicity No High_ER_Stress High ER Stress Detected Assess_ER_Stress->High_ER_Stress Lysosome_Dysfunction Lysosomal Dysfunction Detected Assess_Lysosome->Lysosome_Dysfunction Optimize_Conc Optimize Inhibitor Concentration and/or Incubation Time High_ER_Stress->Optimize_Conc Consider_Other Consider other off-target effects or compound impurity Lysosome_Dysfunction->Consider_Other Lysosome_Dysfunction->Optimize_Conc Optimize_Conc->Check_Viability Re-evaluate

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is for determining the inhibitory activity of a compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 100 mM Phosphate buffer (pH 6.8)

  • Test inhibitor compound and positive control (e.g., Acarbose)

  • Dimethyl sulfoxide (DMSO)

  • 1 M Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader (405 nm)

  • Incubator (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 U/mL stock solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Dissolve the test inhibitor and positive control in DMSO to make stock solutions (e.g., 10 mM). Serially dilute in phosphate buffer to desired test concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 50 µL phosphate buffer.

    • Control (100% activity): 25 µL phosphate buffer + 25 µL α-glucosidase solution.

    • Test Sample: 25 µL of each inhibitor dilution + 25 µL α-glucosidase solution.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the 5 mM pNPG solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 100 µL of 1 M Na2CO3 to each well to stop the reaction.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for ER Stress Markers

This protocol describes the detection of key UPR activation markers (BiP/GRP78, CHOP) by Western blot in cultured cells treated with an ER glucosidase inhibitor.

Materials:

  • Cultured cells and appropriate growth media

  • ER glucosidase inhibitor

  • Positive control ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BiP/GRP78, anti-CHOP, anti-β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the ER glucosidase inhibitor for a predetermined time (e.g., 16-24 hours). Include an untreated control and a positive control (e.g., 1 µg/mL Tunicamycin).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-BiP at 1:1000, anti-CHOP at 1:500) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities. An increase in BiP and CHOP levels in inhibitor-treated samples compared to the untreated control indicates ER stress. Use β-actin for normalization.

Protocol 3: Lysosomal Acid α-Glucosidase (GAA) Activity Assay (Fluorometric)

This protocol provides a method to measure the activity of the off-target enzyme GAA in cell lysates, which can be inhibited by some ER glucosidase inhibitors.

Materials:

  • Cell lysate (prepared as in the Western blot protocol, but with a non-denaturing lysis buffer)

  • Lysosomal α-Glucosidase Activity Assay Kit (e.g., from Abcam, BioVision) which typically includes:

    • GAA Assay Buffer

    • GAA Substrate (e.g., 4-Methylumbelliferyl-α-D-glucopyranoside)

    • GAA Positive Control

    • Fluorometric Standard (e.g., 4-Methylumbelliferone)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360-370 nm / 440-460 nm)

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in the kit protocol. Determine protein concentration.

    • Add 2-10 µL of lysate to wells of a 96-well black plate. Adjust the volume to 50 µL with GAA Assay Buffer.

    • Prepare a standard curve using the provided fluorometric standard.

  • Reaction Mix Preparation:

    • Prepare a reaction mix according to the kit's instructions, typically by mixing the GAA Assay Buffer and GAA Substrate.

  • Initiate Reaction:

    • Add 50 µL of the reaction mix to each well containing the sample.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the specified wavelengths.

  • Calculation:

    • Subtract the background reading from all sample readings.

    • Use the standard curve to determine the amount of product generated in each sample.

    • Calculate the GAA activity, usually expressed in mU/mg of protein. A decrease in activity in inhibitor-treated samples indicates off-target inhibition of GAA.

References

How to interpret unexpected results in EB-0176 antiviral assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using EB-0176 in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] These enzymes are crucial for the proper folding of viral envelope glycoproteins, a necessary step in the lifecycle of many enveloped viruses. By inhibiting these host enzymes, this compound disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles and a reduction in viral progeny.

Q2: Against which types of viruses is this compound expected to be active?

This compound is expected to have broad-spectrum activity against enveloped viruses that rely on N-linked glycosylation of their surface proteins for proper folding and function. This includes a wide range of viruses, such as flaviviruses, filoviruses, and retroviruses.[3]

Q3: What is a typical effective concentration for this compound in cell culture?

The effective concentration (EC50) of this compound will vary depending on the virus, cell line, and assay conditions. It is recommended to perform a dose-response experiment starting from low nanomolar to high micromolar concentrations to determine the optimal concentration for your specific system.

Troubleshooting Guide: Interpreting Unexpected Results

This guide addresses common unexpected outcomes in a question-and-answer format.

Q1: I'm observing only a partial reduction in viral titer, even at high concentrations of this compound. Is the compound not working?

This is a common and expected observation with ER α-glucosidase inhibitors. Unlike direct-acting antivirals that target viral enzymes, this compound targets a host pathway.

  • Incomplete Inhibition is Common: Complete inhibition of viral replication is rarely achieved with this class of compounds.[4][5] Genetic knockout of the target glucosidases often results in only a 1-2 log reduction in viral titers.[4] This is because some level of viral replication can still occur even with improperly glycosylated proteins.

  • Focus on Dose-Response: A successful experiment will show a dose-dependent decrease in viral yield. The key is to establish a clear dose-response curve, not necessarily to achieve 100% inhibition.

Q2: I'm seeing significant cell death in my experiments. How can I distinguish between antiviral activity and cytotoxicity?

It is critical to differentiate between a specific antiviral effect and general cytotoxicity, as high concentrations of glucosidase inhibitors can be toxic to host cells.

  • Perform a Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) using the same cell line, compound concentrations, and incubation time as your antiviral assay, but without the virus.

  • Calculate the Selectivity Index (SI): The selectivity index is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A higher SI value (typically >10) indicates a more favorable therapeutic window, suggesting the antiviral effect is not due to general toxicity.

Data Presentation: Interpreting Cytotoxicity and Antiviral Data

MetricDescriptionFavorable OutcomeUnfavorable Outcome
EC50 Concentration for 50% viral inhibitionLow (nM to low µM range)High (approaching CC50)
CC50 Concentration for 50% cell deathHigh (significantly > EC50)Low (close to EC50)
SI (CC50/EC50) Selectivity Index> 10< 10

Q3: My results are inconsistent between experiments. What are the potential causes?

Inconsistency can arise from several factors. Following a standardized protocol is key.

  • Cell Confluency: Ensure that cells are seeded at a consistent density and are at a similar confluency at the time of infection for every experiment.

  • Virus Titer: Use a consistent multiplicity of infection (MOI) for all experiments. Titer your viral stock regularly.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

Troubleshooting Workflow

G cluster_start cluster_a1 cluster_a2 cluster_a3 start Start: Unexpected Result q1 Partial Viral Inhibition? start->q1 a1_1 Check Dose-Response: Is inhibition dose-dependent? q1->a1_1 Yes q2 High Cell Death? q1->q2 a1_2 Expected Outcome: Complete inhibition is rare. Focus on EC50. a1_1->a1_2 Yes a1_3 Potential Issue: Compound inactive or assay failed. Review protocol. a1_1->a1_3 No a2_1 Run Cytotoxicity Assay: Determine CC50. q2->a2_1 Yes q3 Inconsistent Results? q2->q3 a2_2 Calculate Selectivity Index (SI = CC50 / EC50) a2_1->a2_2 a2_3 SI > 10? a2_2->a2_3 a2_4 Favorable: Antiviral effect is likely specific. a2_3->a2_4 Yes a2_5 Unfavorable: Cytotoxicity is confounding results. Use lower concentrations. a2_3->a2_5 No a3_1 Review Protocol: - Consistent cell confluency? - Consistent MOI? - Fresh compound dilutions? q3->a3_1 Yes G cluster_er Endoplasmic Reticulum cluster_inhibition cluster_outcome polypeptide Viral Polypeptide Chain glycosylation N-linked Glycosylation (Addition of Glc3Man9GlcNAc2) polypeptide->glycosylation glucosidase_i α-Glucosidase I glycosylation->glucosidase_i glucosidase_ii α-Glucosidase II glucosidase_i->glucosidase_ii misfolding Misfolded Glycoprotein glucosidase_i->misfolding calnexin Calnexin/Calreticulin (Folding Chaperones) glucosidase_ii->calnexin glucosidase_ii->misfolding folding Correct Glycoprotein Folding calnexin->folding release Release from ER for Viral Assembly folding->release eb0176 This compound inhibition_i Inhibition eb0176->inhibition_i inhibition_ii Inhibition eb0176->inhibition_ii inhibition_i->glucosidase_i inhibition_ii->glucosidase_ii degradation ER-Associated Degradation (ERAD) misfolding->degradation impaired_assembly Impaired Viral Assembly & Secretion misfolding->impaired_assembly

References

Optimizing timing of EB-0176 addition in viral infection assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EB-0176. This resource provides troubleshooting guides and frequently asked questions to help researchers optimize the timing of this compound addition in viral infection assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel investigational antiviral compound. Based on preliminary studies, it is classified as a viral entry inhibitor. It is believed to act by binding to host cell surface receptors that are critical for viral attachment and subsequent entry, thereby preventing the virus from initiating an infection. The precise molecular interactions are still under investigation.

Q2: Why is the timing of this compound addition so critical in an experiment?

A2: As a viral entry inhibitor, this compound is only effective during the early stages of the viral life cycle (attachment and entry).[1][2][3] If it is added after the virus has already entered the host cell, it will not be able to exert its antiviral effect. Therefore, a time-of-addition assay is crucial to determine the specific window of opportunity during which this compound can inhibit viral replication.[1][2]

Q3: What is a time-of-addition assay?

A3: A time-of-addition assay is an experimental method used to determine the target stage of an antiviral compound.[1][2][4] The compound is added to cell cultures at various time points before, during, and after viral infection.[5][6] By observing when the drug loses its effectiveness, researchers can pinpoint which step of the viral replication cycle is being inhibited.[3]

Q4: What are the key controls for a time-of-addition assay with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • No-Drug Control (Virus Only): Establishes the maximum level of viral replication.

  • No-Virus Control (Cells Only): Checks for cytotoxicity of the compound and ensures the cells are healthy.

  • Reference Inhibitor Controls: Include well-characterized antiviral drugs with known mechanisms of action (e.g., a known entry inhibitor and a known replication inhibitor) to validate the experimental setup.[1][3]

  • Time-Zero Control: this compound is added at the same time as the virus, which should represent the maximum expected inhibition.

Q5: How do I interpret the results from my this compound time-of-addition assay?

A5: If this compound is a true viral entry inhibitor, you should observe potent inhibition of viral replication when the compound is added before or at the same time as the virus. The antiviral activity will significantly decrease and eventually disappear as the time of addition is delayed post-infection.[1] For example, if the virus takes approximately 2 hours to enter the cells, you would expect this compound to lose its efficacy when added at or after the 2-hour mark.

Experimental Protocols

Protocol: Time-of-Addition Assay to Determine this compound Efficacy

This protocol is designed to pinpoint the effective window for this compound activity during a single viral replication cycle.

1. Cell Preparation:

  • Seed a 96-well plate with a susceptible host cell line to achieve a confluent monolayer on the day of infection.[7] The cell line must be permissive to the virus being studied.[8]

2. Virus Preparation:

  • Thaw a stock of the virus and dilute it in an appropriate culture medium to achieve a desired Multiplicity of Infection (MOI), typically between 0.1 and 1.[9]

3. Experimental Setup:

  • The experiment involves adding this compound at different time points relative to the moment of infection (t=0). Recommended time points include: -2h (pretreatment), 0h, 1h, 2h, 4h, 6h, and 8h post-infection.[1][5]
  • Prepare dilutions of this compound in culture medium. A concentration of 5-10 times the EC50 is recommended to ensure robust inhibition.

4. Infection and Compound Addition Procedure:

  • For t=-2h: Remove the culture medium from the designated wells and add the medium containing this compound. Incubate for 2 hours.
  • At t=0h , add the prepared virus inoculum to all wells (except the no-virus controls). For the t=-2h wells, add the virus directly to the drug-containing medium. For the t=0h wells, add the virus and this compound simultaneously.
  • Incubate the plate for 1 hour at 37°C to allow for viral adsorption.
  • After 1 hour, remove the inoculum from all wells and wash the cells gently with PBS to remove unbound virus.[1]
  • Add fresh culture medium to all wells.
  • For post-infection time points (t=1h, 2h, etc.): Add the this compound-containing medium to the respective wells at the designated times.
  • Incubate the plate for a period corresponding to one full replication cycle of the virus (e.g., 24-48 hours).

5. Quantifying Viral Replication:

  • At the end of the incubation period, quantify the viral output using a suitable method, such as:
  • Plaque Assay: To determine the titer of infectious virus particles.[7]
  • TCID50 Assay: To measure the infectious virus dose.
  • RT-qPCR: To quantify viral RNA levels.
  • Reporter Gene Assay (if using a reporter virus): To measure the expression of a reporter protein like luciferase or GFP.[10]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No antiviral activity observed at any time point. 1. Compound Inactivity: this compound may not be effective against the specific virus or in the cell line used. 2. Incorrect Concentration: The concentration of this compound may be too low. 3. Timing Window Missed: The viral entry process may be much faster than the earliest time point tested.1. Verify Compound: Test this compound in a standard antiviral assay where its activity has been previously confirmed. 2. Dose-Response: Perform a dose-response experiment to determine the optimal inhibitory concentration (EC50). 3. Adjust Time Points: Add earlier and more frequent time points (e.g., 0 min, 15 min, 30 min, 60 min).
High cytotoxicity observed in control wells. 1. Compound Concentration: The concentration of this compound is too high. 2. Cell Sensitivity: The cell line used is particularly sensitive to the compound or the solvent (e.g., DMSO).1. Toxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Solvent Control: Ensure the final concentration of the solvent is consistent across all wells and is below toxic levels.
Inconsistent results between replicate experiments. 1. Variable Cell Health: Cell confluency, passage number, or overall health may vary.[11] 2. Inconsistent Virus Titer: The viral stock may have inconsistent titers or may have degraded over time. 3. Pipetting Errors: Inaccuracies in pipetting can lead to significant variability.[12]1. Standardize Cell Culture: Use cells from the same passage number and ensure consistent seeding density. 2. Titer Virus Stock: Always titer the viral stock before starting a new set of experiments. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
Antiviral activity is observed even at late time points. 1. Multiple Mechanisms: this compound may inhibit another, later stage of the viral life cycle in addition to entry. 2. Asynchronous Infection: The infection may not be synchronized, meaning some viruses are still entering cells at later times.1. Further Assays: Conduct further mechanism-of-action studies to investigate effects on replication, assembly, or egress. 2. Synchronize Infection: Increase the MOI and reduce the adsorption period to ensure most viruses enter the cells at the same time. A cold-binding step (incubating at 4°C) before shifting to 37°C can also help synchronize entry.[9]
Data Presentation: Example Time-of-Addition Results for this compound
Time of this compound Addition (Relative to Infection)Viral Titer (PFU/mL)% Inhibition
No-Virus Control0100%
Virus Control (No Drug)1.5 x 10^60%
-2 hours2.1 x 10^299.99%
0 hours3.5 x 10^299.98%
+1 hour9.8 x 10^399.35%
+2 hours4.6 x 10^569.33%
+4 hours1.3 x 10^613.33%
+6 hours1.6 x 10^6-6.67%

Visual Guides

G cluster_pre Pre-Experiment cluster_exp Experiment (t=0 is Infection) cluster_post Post-Experiment prep_cells Seed Cells in 96-Well Plate add_pre Add this compound (t = -2h) prep_cells->add_pre prep_virus Prepare Virus Inoculum infect Infect Cells with Virus (t = 0h) prep_virus->infect prep_compound Prepare this compound Dilutions prep_compound->add_pre add_post Add this compound at Various Times (t = 1h, 2h, 4h...) prep_compound->add_post add_pre->infect wash Wash to Remove Unbound Virus infect->wash incubate Incubate for One Replication Cycle add_post->incubate wash->add_post quantify Quantify Viral Replication incubate->quantify analyze Analyze Data & Determine Efficacy Window quantify->analyze

Caption: Workflow for a time-of-addition assay with this compound.

G Virus Virus Particle Binding Binding/ Attachment Virus->Binding 1 Receptor Host Cell Receptor Receptor->Binding EB0176 This compound EB0176->Receptor Inhibits Interaction Entry Entry/ Internalization Binding->Entry 2 Replication Viral Replication (RNA/DNA Synthesis, Protein Production) Entry->Replication 3

Caption: Hypothesized mechanism of this compound as a viral entry inhibitor.

G start Problem: Inconsistent or Unexpected Results q1 Is high cytotoxicity observed? start->q1 sol1 Run toxicity assay. Reduce this compound concentration. q1->sol1 Yes q2 Is there NO inhibition at any time point? q1->q2 No a1_yes Yes a1_no No sol2 Check compound activity. Test earlier time points. q2->sol2 Yes q3 Is inhibition seen at LATE time points? q2->q3 No a2_yes Yes a2_no No sol3 Investigate secondary mechanisms. Synchronize infection. q3->sol3 Yes end Review cell health, virus titer, and pipetting. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for this compound time-of-addition assays.

References

Troubleshooting inconsistent EB-0176 antiviral activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the antiviral agent EB-0176.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these host-cell enzymes, this compound disrupts the maturation of viral envelope proteins, leading to the production of non-infectious viral particles and a reduction in viral titer.[1][2][3]

Q2: Which viruses are expected to be sensitive to this compound?

A2: this compound is expected to have broad-spectrum activity against enveloped viruses that rely on N-linked glycosylation of their surface proteins for proper folding and function.[1][3][4] This includes, but is not limited to, members of the Flaviviridae (e.g., Dengue virus, Zika virus), Coronaviridae (e.g., SARS-CoV-2), and Retroviridae (e.g., HIV) families.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical for maintaining the activity of this compound. Please refer to the table below for a summary of recommended conditions.

ConditionRecommendation
Storage of solid compound Store at -20°C, desiccated and protected from light.
Stock solution solvent DMSO is recommended for creating high-concentration stock solutions.
Stock solution storage Aliquot and store at -80°C to minimize freeze-thaw cycles.
Working solution preparation Dilute the stock solution in the appropriate cell culture medium immediately before use.

Q4: How does this compound's mechanism as a host-targeting agent affect the potential for viral resistance?

A4: As this compound targets host cellular enzymes (α-glucosidases I and II) rather than a viral protein, the genetic barrier for the development of viral resistance is significantly higher.[4][5] Viruses would need to evolve a way to bypass the host's glycoprotein folding machinery, which is a complex and less probable event compared to mutations in a viral enzyme.

Troubleshooting Inconsistent Antiviral Activity

Issue 1: Higher than expected EC50 values or complete lack of activity.

This is a common issue that can arise from several factors related to the compound, the experimental setup, or the cells and virus being used.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Confirm that this compound has been stored and handled correctly according to the recommended guidelines.

    • If possible, verify the concentration and purity of the stock solution.

  • Optimize Assay Protocol:

    • Ensure the incubation time with this compound is sufficient for the drug to exert its effect. A time-course experiment may be necessary.

    • Confirm that the method used to quantify viral replication (e.g., plaque assay, qPCR, TCID50) is validated and performing as expected.

  • Evaluate Cell Culture Conditions:

    • Cell confluence can impact viral replication and drug efficacy. Ensure consistent cell seeding density and confluence at the time of infection.

    • High cell passage numbers can lead to phenotypic changes. Use cells within a consistent and low passage number range.

  • Consider Virus-Specific Factors:

    • The multiplicity of infection (MOI) can influence the apparent efficacy of an antiviral. A very high MOI may overwhelm the host cell machinery and mask the effect of the inhibitor. Consider testing a range of MOIs.

Issue 2: High variability in antiviral activity between experiments.

Troubleshooting Steps:

  • Standardize Reagent Preparation:

    • Prepare large batches of media and other reagents to minimize batch-to-batch variation.

    • Ensure consistent preparation of this compound working dilutions for each experiment.

  • Maintain Consistent Cell Health:

    • Monitor cell viability and morphology throughout the experiment. Stressed cells may respond differently to both viral infection and drug treatment.

    • Regularly test for mycoplasma contamination, which can significantly alter experimental outcomes.

  • Control for Edge Effects:

    • In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Hypothetical Data on the Impact of Cell Confluence on this compound Activity:

Cell ConfluenceVirus Titer (PFU/mL) - No DrugVirus Titer (PFU/mL) - With this compound% Inhibition
50%1.2 x 10^65.8 x 10^551.7%
70%5.5 x 10^61.1 x 10^680.0%
90%8.2 x 10^69.5 x 10^588.4%
100% (over-confluent)4.1 x 10^62.5 x 10^639.0%

Experimental Protocols

Protocol 1: Plaque Reduction Assay to Determine EC50

This protocol is designed to determine the concentration of this compound that inhibits 50% of viral plaque formation.

Materials:

  • This compound stock solution (in DMSO)

  • Appropriate cell line for the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) with and without serum

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free medium. Include a no-drug control and a vehicle control (DMSO).

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at an MOI that will produce 50-100 plaques per well.

  • Drug Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the prepared this compound dilutions or control medium to the respective wells.

  • Overlay: Incubate for 2 hours, then remove the drug-containing medium and add the overlay medium.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (this will be virus-dependent).

  • Staining: Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percent inhibition for each drug concentration relative to the vehicle control and determine the EC50 value using a dose-response curve.

Visualizations

EB-0176_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent_Viral_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Alpha_Glucosidase_I α-Glucosidase I Nascent_Viral_Glycoprotein->Alpha_Glucosidase_I Glucose Trimming Alpha_Glucosidase_II α-Glucosidase II Alpha_Glucosidase_I->Alpha_Glucosidase_II Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Folding Cycle Alpha_Glucosidase_II->Calnexin_Calreticulin_Cycle Misfolded_Glycoprotein Misfolded Glycoprotein Alpha_Glucosidase_II->Misfolded_Glycoprotein Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Calreticulin_Cycle->Properly_Folded_Glycoprotein Virion_Assembly Virion Assembly Properly_Folded_Glycoprotein->Virion_Assembly EB0176 This compound EB0176->Alpha_Glucosidase_I EB0176->Alpha_Glucosidase_II ER_Associated_Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ER_Associated_Degradation Non_Infectious_Virion Non-Infectious Virion Misfolded_Glycoprotein->Non_Infectious_Virion Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Mechanism of action of this compound in the endoplasmic reticulum.

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

References

Validation & Comparative

A Comparative Guide to the Antiviral Efficacy of EB-0176 and Castanospermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of two α-glucosidase inhibitors, EB-0176 and castanospermine. Both compounds target host-cell enzymes involved in viral glycoprotein processing, presenting a promising broad-spectrum antiviral strategy. This document summarizes key experimental data, outlines methodologies for antiviral testing, and visualizes the underlying mechanisms and workflows.

Mechanism of Action: Targeting Host Glycoprotein Processing

Both this compound and castanospermine exert their antiviral effects by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral envelope glycoproteins. By inhibiting these enzymes, the compounds disrupt the N-linked glycosylation pathway, leading to misfolded glycoproteins and ultimately interfering with viral maturation, assembly, and secretion. This host-targeting mechanism suggests a potential for broad-spectrum activity against a range of enveloped viruses and a higher barrier to the development of viral resistance.[1]

dot

Glycoprotein Processing Inhibition Mechanism of Action: α-Glucosidase Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Viral_Polyprotein Viral Polyprotein Translation Glycoprotein_Synthesis Glycoprotein Synthesis & Initial Glycosylation Viral_Polyprotein->Glycoprotein_Synthesis Glucosidase_I α-Glucosidase I Glycoprotein_Synthesis->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin Chaperone Binding Glucosidase_II->Calnexin_Calreticulin Misfolded_Glycoprotein Misfolded Glycoprotein & ER-Associated Degradation Glucosidase_II->Misfolded_Glycoprotein Inhibition leads to Proper_Folding Correct Glycoprotein Folding Calnexin_Calreticulin->Proper_Folding Viral_Assembly Virion Assembly and Budding Proper_Folding->Viral_Assembly Inhibition_of_Virion_Release Inhibition of Infectious Virion Release EB_0176 This compound EB_0176->Glucosidase_I EB_0176->Glucosidase_II Castanospermine Castanospermine Castanospermine->Glucosidase_I Castanospermine->Glucosidase_II Misfolded_Glycoprotein->Inhibition_of_Virion_Release

Caption: Inhibition of α-glucosidases by this compound and castanospermine.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and castanospermine against key viral targets and their inhibitory activity against the target host enzymes.

Table 1: In Vitro Antiviral Activity

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Dengue Virus (DENV2)Vero>100>1000-
SARS-CoV-2Calu-3>100>1000-
Castanospermine Dengue Virus (DENV2)BHK-21~1>500>500
SARS-CoV-2Vero E6---

Note: Data for this compound is from a study on N-substituted valiolamine derivatives.[1] Data for castanospermine against DENV2 is from a separate study.[2][3] A direct IC50 value for castanospermine against SARS-CoV-2 in the same experimental setup was not available in the searched literature, though its inhibitory activity has been confirmed.[4][5]

Table 2: Inhibitory Activity against ER α-Glucosidases

CompoundEnzymeIC50 (µM)
This compound α-Glucosidase I0.6439
α-Glucosidase II0.0011
Castanospermine α-Glucosidase I & IIPotent Inhibitor

Note: IC50 values for this compound are from a chemical supplier datasheet, citing a research publication.[6][7] Castanospermine is a well-established potent inhibitor of these enzymes, though specific IC50 values can vary between studies.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of this compound and castanospermine.

In Vitro Antiviral Activity Assay (General Workflow)

This assay is designed to determine the concentration of a compound required to inhibit viral replication by 50% (IC50).

dot

Antiviral Assay Workflow General Workflow for In Vitro Antiviral Assay Cell_Seeding 1. Seed Host Cells in 96-well plates Compound_Addition 2. Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Virus_Infection 3. Infect Cells with Virus (e.g., DENV, SARS-CoV-2) Compound_Addition->Virus_Infection Incubation 4. Incubate for 48-72 hours Virus_Infection->Incubation Quantification 5. Quantify Viral Replication (e.g., Plaque Assay, RT-qPCR, ELISA) Incubation->Quantification Data_Analysis 6. Calculate IC50 Value Quantification->Data_Analysis

Caption: A generalized workflow for determining the in vitro antiviral activity of a compound.

Detailed Steps:

  • Cell Culture:

    • Appropriate host cells (e.g., Vero, BHK-21, Calu-3) are cultured in 96-well plates to form a monolayer.[8][9]

  • Compound Preparation and Addition:

    • The test compounds (this compound or castanospermine) are serially diluted to a range of concentrations.

    • The diluted compounds are added to the cell monolayers.

  • Viral Infection:

    • A known titer of the virus (e.g., DENV-2 or SARS-CoV-2) is added to the wells containing the cells and the test compound.[8][10]

    • Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).

  • Incubation:

    • The plates are incubated for a period sufficient for viral replication and to observe cytopathic effects (CPE), typically 48 to 72 hours.[8][10]

  • Quantification of Viral Activity:

    • Several methods can be used to measure the extent of viral inhibition:

      • Plaque Reduction Assay: The number of viral plaques (areas of cell death) is counted. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[9]

      • Virus Yield Reduction Assay: The amount of infectious virus in the supernatant is quantified by titration on fresh cell monolayers.

      • RT-qPCR: Viral RNA is quantified to determine the level of viral replication.[10]

      • ELISA: Viral antigens are detected and quantified.

  • Data Analysis:

    • The IC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (e.g., MTT or MTS Assay)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50).

Detailed Steps:

  • Cell Seeding:

    • Host cells are seeded in 96-well plates at a predetermined density, identical to the antiviral assay.

  • Compound Treatment:

    • Serial dilutions of the test compound are added to the wells. "Cell control" wells with no compound are included.

  • Incubation:

    • The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition and Incubation:

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 1-4 hours. Metabolically active cells convert the tetrazolium salt into a colored formazan product.

  • Measurement:

    • The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.[11][12]

Summary and Conclusion

Both this compound and castanospermine are potent inhibitors of host ER α-glucosidases, a validated target for broad-spectrum antiviral development. Castanospermine has demonstrated in vitro efficacy against Dengue virus with a good selectivity index.[2][3] While this compound shows potent enzymatic inhibition, the currently available data from the primary literature indicates that its in vitro antiviral activity against DENV2 and SARS-CoV-2 is limited at the concentrations tested.[1]

Further research, including head-to-head comparative studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of this compound relative to castanospermine. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the continued investigation and development of this class of antiviral compounds.

References

A Head-to-Head Comparison of EB-0176 and Deoxynojirimycin as Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucosidase inhibitors EB-0176 and deoxynojirimycin (DNJ). The following sections detail their mechanism of action, comparative efficacy based on experimental data, and the experimental protocols utilized for their evaluation.

Introduction

Glucosidase inhibitors are compounds that interfere with the function of glucosidase enzymes, which are critical for various biological processes, including the digestion of carbohydrates and the post-translational modification of glycoproteins. Deoxynojirimycin (DNJ), a natural iminosugar found in mulberry leaves and produced by various microorganisms, is a well-characterized inhibitor of α-glucosidases.[1] It has been extensively studied for its antihyperglycemic effects and its broad-spectrum antiviral activity. This compound is a synthetic N-substituted derivative of valiolamine, another potent α-glucosidase inhibitor. This guide aims to provide a comprehensive comparison of these two compounds to aid in research and drug development efforts.

Mechanism of Action

Both this compound and deoxynojirimycin exert their primary effects by inhibiting α-glucosidases. Their mechanisms, while similar in principle, target different enzymes with varying potencies, leading to distinct biological activities.

Deoxynojirimycin (DNJ): DNJ is a competitive inhibitor of α-glucosidases.[2] In the context of its antihyperglycemic effect, it targets intestinal α-glucosidases, such as sucrase and maltase, delaying the breakdown of complex carbohydrates into absorbable monosaccharides and thus reducing postprandial blood glucose levels. Its antiviral activity stems from the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II.[1][3] These host enzymes are crucial for the proper folding of viral envelope glycoproteins. By inhibiting these enzymes, DNJ leads to the accumulation of misfolded glycoproteins, which can impair viral assembly, reduce infectivity, and ultimately inhibit viral replication.[1][3]

This compound: As a N-substituted valiolamine derivative, this compound is also a potent inhibitor of α-glucosidases. Its primary characterized activity is the potent inhibition of ER α-glucosidases I and II, making it a strong candidate for broad-spectrum antiviral applications.[4] The mechanism mirrors that of DNJ's antiviral action: by blocking the trimming of glucose residues from N-linked glycans on viral glycoproteins, this compound disrupts the calnexin/calreticulin folding cycle in the ER, leading to misfolded and non-functional viral proteins.[4]

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory potency of this compound and deoxynojirimycin against relevant glucosidase enzymes. It is important to note that a direct comparison is challenging due to variations in experimental conditions and the specific enzymes tested in different studies.

InhibitorEnzyme TargetIC50 (µM)Source
This compound ER α-Glucosidase I0.6439[5][6]
ER α-Glucosidase II0.0011[5][6]
Deoxynojirimycin (DNJ) α-Glucosidase (unspecified)8.15 ± 0.12[2]
Acid α-Glucosidase0.42[7]
α-1,6-Glucosidase8.4[7]
N-butyl-deoxynojirimycin (NB-DNJ) ER α-Glucosidase II5.2 ± 1.0[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate glucosidase inhibitors.

In Vitro α-Glucosidase Inhibition Assay (General Protocol)

This protocol is adapted for determining the inhibitory activity of compounds against commercially available α-glucosidase from sources like yeast or rat intestine.

Materials:

  • α-Glucosidase from baker's yeast or rat intestinal acetone powder

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound or deoxynojirimycin)

  • Sodium carbonate (Na2CO3) for stopping the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add the test compound solution to the wells.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ER α-Glucosidase Inhibition Assay in a Cellular Context

This method assesses the inhibition of ER glucosidases within living cells by analyzing the processing of N-linked glycans.

Materials:

  • Cell line (e.g., human cell line)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound or deoxynojirimycin)

  • Reagents for protein extraction and analysis (e.g., SDS-PAGE, Western blotting)

  • Antibodies specific to a glycoprotein of interest (e.g., a viral envelope protein)

Procedure:

  • Culture the cells in the presence of varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (Western blotting).

  • Probe the membrane with a primary antibody specific to the glycoprotein of interest.

  • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) to visualize the protein bands.

  • Inhibition of ER α-glucosidases will result in a higher molecular weight form of the glycoprotein due to the presence of unprocessed glucose residues on the N-linked glycans, which can be observed as a shift in the band position on the Western blot.

Mandatory Visualizations

Signaling Pathway of Antiviral Action

The following diagram illustrates the mechanism of action of ER α-glucosidase inhibitors in preventing proper viral glycoprotein folding.

Antiviral_Mechanism cluster_ER Endoplasmic Reticulum cluster_Inhibition Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glycoprotein with Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glycoprotein with Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Misfolded_Glycoprotein Misfolded Glycoprotein Glc3Man9GlcNAc2->Misfolded_Glycoprotein Improper Folding Man9GlcNAc2 Glycoprotein with Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Viral_Assembly Virion Assembly & Budding Correctly_Folded->Viral_Assembly NonInfectious_Virion Non-Infectious/ Reduced Infectivity Virion Misfolded_Glycoprotein->NonInfectious_Virion Leads to Infectious_Virion Infectious Virion Viral_Assembly->Infectious_Virion Inhibitor This compound or Deoxynojirimycin Inhibitor->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II

Caption: Antiviral mechanism of ER α-glucosidase inhibitors.

Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay

The diagram below outlines the key steps in a typical in vitro α-glucosidase inhibition assay.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Solution - Substrate (pNPG) - Inhibitor Solutions - Buffer Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Solutions into 96-well Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add α-Glucosidase Enzyme Solution Dispense_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate at 37°C Add_Enzyme->Pre_incubation Add_Substrate Add pNPG Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Na2CO3 Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for α-glucosidase inhibition assay.

Conclusion

Both this compound and deoxynojirimycin are potent glucosidase inhibitors with significant therapeutic potential. Deoxynojirimycin is a well-established natural product with demonstrated antihyperglycemic and broad-spectrum antiviral activities. This compound, a synthetic N-substituted valiolamine derivative, exhibits exceptionally high potency against ER α-glucosidases I and II, suggesting it may be a particularly promising candidate for the development of host-targeted antiviral therapies.

The provided data indicates that this compound is significantly more potent than deoxynojirimycin and its N-butyl derivative in inhibiting ER α-glucosidase II. However, a comprehensive understanding of their comparative efficacy would be greatly enhanced by direct, head-to-head studies using the same experimental conditions and purified ER α-glucosidases I and II. Further research, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to compare its safety and efficacy profiles with those of deoxynojirimycin and its derivatives.

References

EB-0176: A Potent Inhibitor of ER α-Glucosidases with Broad-Spectrum Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data on EB-0176, a novel N-substituted derivative of valiolamine, highlights its potential as a broad-spectrum antiviral agent. By targeting host-cell enzymes, specifically the endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses. This mechanism of action suggests efficacy against a wide range of existing and emerging viral threats.

This compound has demonstrated potent inhibition of ER α-glucosidases I and II with IC50 values of 0.6439 µM and 0.0011 µM, respectively. This positions it as a significantly more potent inhibitor than other compounds in the same class. While direct antiviral activity data for this compound against specific clinical isolates is not yet publicly available, research on closely related N-substituted valiolamine derivatives has shown promising results against clinically relevant viruses such as Dengue virus (DENV) and SARS-CoV-2.

Comparative Antiviral Activity

The therapeutic strategy of targeting host ER α-glucosidases is well-established, with other inhibitors such as N-butyl-deoxynojirimycin (NB-DNJ) and celgosivir (6-O-butanoyl castanospermine) having undergone clinical trials for viruses like HIV, Hepatitis C, and Dengue fever.[1] To provide a clear comparison, the following tables summarize the available antiviral activity of N-substituted valiolamine derivatives and these established competitor compounds against representative enveloped viruses.

Table 1: Antiviral Activity of N-Substituted Valiolamine Derivatives against SARS-CoV-2

CompoundIC50 (µM) vs. SARS-CoV-2
EB-015012.3[2]
EB-02819.5[2]
EB-028853.7[2]

Table 2: Antiviral Activity of ER α-Glucosidase Inhibitors against Dengue Virus (DENV)

CompoundEC50 (µM) vs. DENV
N-Substituted Valiolamine Derivatives
EB-0150 (vs. DENV2)1.4[2]
Deoxynojirimycin Derivatives
N-butyl-deoxynojirimycin (NB-DNJ)Varies by derivative and assay (some in nM range)[3][4]
Castanospermine Derivatives
Celgosivir (vs. DENV2)0.2[2]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Lower values indicate higher potency. The specific cell lines and assay conditions used can influence these values.

Mechanism of Action: Targeting Host Glycoprotein Folding

This compound and other related compounds function by inhibiting the ER α-glucosidases I and II. These host enzymes are crucial for the initial steps of N-linked glycan processing of newly synthesized viral envelope glycoproteins. By preventing the trimming of glucose residues from these glycans, the inhibitors induce misfolding of the viral proteins. This disruption can lead to the retention and degradation of the glycoproteins in the ER, preventing the assembly and release of new, infectious virions.

Antiviral Mechanism of ER α-Glucosidase Inhibitors Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition Pathway Nascent Viral Glycoprotein Nascent Viral Glycoprotein ER_Glucosidases ER α-Glucosidases I & II Nascent Viral Glycoprotein->ER_Glucosidases Glucose Trimming Calnexin_Calreticulin_Cycle Calnexin/Calreticulin Folding Cycle ER_Glucosidases->Calnexin_Calreticulin_Cycle Enters Folding Cycle Misfolded_Glycoprotein Misfolded Viral Glycoprotein ER_Glucosidases->Misfolded_Glycoprotein Incorrect Glycan Processing Properly_Folded_Glycoprotein Properly Folded Viral Glycoprotein Calnexin_Calreticulin_Cycle->Properly_Folded_Glycoprotein Virion_Assembly Virion Assembly & Release Properly_Folded_Glycoprotein->Virion_Assembly EB0176 This compound EB0176->ER_Glucosidases Inhibits ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD No_Virion_Assembly Inhibition of Virion Assembly Misfolded_Glycoprotein->No_Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Mechanism of action of this compound and other ER α-glucosidase inhibitors.

Experimental Protocols

The validation of the antiviral activity of compounds like this compound against clinical isolates involves a series of standardized in vitro assays. These experiments are crucial for determining the efficacy and safety profile of a potential antiviral drug.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of the test compound.

  • Cell Culture: A monolayer of a suitable host cell line is cultured in 96-well plates.

  • Infection: The cells are infected with the clinical isolate of the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following viral adsorption, the cells are treated with serial dilutions of this compound or a comparator drug.

  • Incubation: The plates are incubated for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • Harvesting: The supernatant containing the progeny virus is collected.

  • Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 value is calculated, representing the concentration of the compound that reduces the viral yield by 50%.

Plaque Reduction Assay

This assay is a common method for quantifying the amount of infectious virus and is also used to determine the antiviral activity of a compound.

  • Cell Seeding: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus-Compound Incubation: The virus is pre-incubated with various concentrations of the test compound before being added to the cell monolayer.

  • Infection and Overlay: The virus-compound mixture is added to the cells for adsorption. After adsorption, the inoculum is removed and replaced with a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

  • Incubation: The plates are incubated until visible plaques are formed.

  • Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT50 or IC50) is determined.

Cytotoxicity Assay (CC50 Determination)

It is essential to ensure that the antiviral activity observed is not due to the compound killing the host cells.

  • Cell Culture: Host cells are seeded in 96-well plates at the same density as in the antiviral assays.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound as used in the antiviral assays, but without the virus.

  • Incubation: The plates are incubated for the same duration as the antiviral assays.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, or a luminescence-based assay that measures ATP content.

  • Data Analysis: The CC50 value is calculated, which is the concentration of the compound that reduces cell viability by 50%.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (or IC50). A higher SI value indicates a more favorable safety profile, as it signifies that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Experimental_Workflow Workflow for Antiviral Activity Validation Start Start Prepare_Cells Prepare Host Cell Cultures Start->Prepare_Cells Infect_Cells Infect Cells with Clinical Virus Isolate Prepare_Cells->Infect_Cells Treat_Cells Treat with Serial Dilutions of this compound & Comparators Infect_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assays Perform Assays Incubate->Assays Yield_Reduction Viral Yield Reduction Assay Assays->Yield_Reduction Cytotoxicity Cytotoxicity Assay Assays->Cytotoxicity Calculate_EC50 Calculate EC50 Yield_Reduction->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI End End Calculate_SI->End

Caption: Experimental workflow for validating antiviral activity.

Conclusion

The available data strongly support the continued investigation of this compound and other N-substituted valiolamine derivatives as broad-spectrum antiviral agents. Their potent inhibition of a key host-cell pathway essential for the replication of numerous enveloped viruses presents a promising therapeutic strategy. Further studies to determine the specific antiviral activity (EC50) and cytotoxicity (CC50) of this compound against a panel of clinically relevant viral isolates are warranted to fully elucidate its therapeutic potential.

References

EB-0176 in the Landscape of N-Substituted Valiolamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of glycosidase inhibitors, N-substituted valiolamine derivatives represent a promising class of compounds with significant therapeutic potential. Among these, EB-0176 has emerged as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases, showcasing its potential as a broad-spectrum antiviral agent. This guide provides an objective comparison of this compound with other N-substituted valiolamine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and development.

Comparative Potency: A Data-Driven Overview

The inhibitory activity of N-substituted valiolamine derivatives varies significantly based on the nature of the N-substituent, which influences the compound's affinity for the target enzyme. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and other derivatives against key α-glucosidases.

Table 1: Inhibitory Activity against Intestinal α-Glucosidases (Antidiabetic Target)

CompoundN-SubstituentSucrase IC50 (µM)Maltase IC50 (µM)
Valiolamine-H1.20.48
Derivative 6-CH(CH₂OH)₂0.0480.038
Derivative 8a-(1R,2R)-2-hydroxycyclohexyl0.0240.015
Derivative 9a-(R)-(-)-β-hydroxyphenethyl0.0320.021
Derivative 23a4-O-α-D-glucopyranosyl-α-D-glucopyranosyl0.0110.007
Derivative 24a4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-α-D-glucopyranosyl0.0080.005
Derivative 34a6-deoxy-6-[(1R,2R)-2-hydroxycyclohexyl]amino-α-D-glucopyranosyl0.0180.012

Data sourced from "Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents"[1].

Table 2: Inhibitory Activity against ER α-Glucosidases (Antiviral Target) [2]

CompoundN-Substituentα-Glu I IC50 (µM)α-Glu II IC50 (µM)
EB-0155 (Valiolamine)-H87.39>100
EB-0149Short alkyl chain29.5438.69
EB-0151Long alkyl chain10.770.4902
EB-0150-0.730.0337
EB-0281-2.4221.01
EB-0283-3.66437.0
EB-0288-1.1284N.D.
EB-0152Tetrazole group and nitroxide on an aminophenyl ring32.051.419
EB-0156Triazole group and nitroxide on an aminophenyl ring0.0479<0.001
EB-0159Triazole group and nitroxide on an aminophenyl ring1.270.0155
This compound Pyrimidine group and nitroxide on an aminophenyl ring 0.6439 0.0011

N.D. = Not Determined. Data sourced from "N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity"[2].

As evidenced by the data, the N-substituent plays a critical role in determining the inhibitory potency and selectivity of these compounds. While many derivatives show strong inhibition of intestinal α-glucosidases, making them potential candidates for antidiabetic therapies, a distinct set of structural modifications, such as those in this compound, confer potent activity against ER α-glucosidases, highlighting their antiviral potential.[2][3][4]

Mechanism of Action: A Two-Pronged Therapeutic Potential

The therapeutic applications of N-substituted valiolamine derivatives stem from their ability to competitively inhibit α-glucosidases in different cellular compartments.

1. Antidiabetic Action in the Small Intestine:

In the context of type 2 diabetes, these compounds act as competitive inhibitors of α-glucosidases located in the brush border of the small intestine. By mimicking the structure of dietary carbohydrates, they bind to the active site of enzymes like sucrase and maltase, thereby preventing the breakdown of complex sugars into absorbable monosaccharides. This delayed carbohydrate digestion leads to a reduction in postprandial hyperglycemia.

Antidiabetic_Mechanism cluster_small_intestine Small Intestine Dietary Carbohydrates Dietary Carbohydrates alpha-Glucosidases alpha-Glucosidases Dietary Carbohydrates->alpha-Glucosidases Digestion Glucose Glucose alpha-Glucosidases->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Valiolamine Derivatives Valiolamine Derivatives Valiolamine Derivatives->alpha-Glucosidases Competitive Inhibition

Caption: Competitive inhibition of intestinal α-glucosidases by N-substituted valiolamine derivatives.

2. Broad-Spectrum Antiviral Activity via ER α-Glucosidase Inhibition:

Many enveloped viruses, including Dengue virus and SARS-CoV-2, rely on the host cell's ER quality control (ERQC) machinery for the proper folding of their glycoproteins, which is essential for viral replication and infectivity.[2][3][4] N-substituted valiolamine derivatives, such as this compound, inhibit the ER α-glucosidases I and II, which are key enzymes in the calnexin/calreticulin cycle of the ERQC pathway.[2][3] This inhibition leads to the accumulation of misfolded viral glycoproteins, ultimately disrupting the viral life cycle.[3]

Antiviral_Mechanism cluster_er Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glucosidase I & II Glucosidase I & II Nascent Viral Glycoprotein->Glucosidase I & II Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glucosidase I & II->Calnexin/Calreticulin Cycle Enters Folding Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Proper Folding Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Improper Folding Viral Assembly Viral Assembly Correctly Folded Glycoprotein->Viral Assembly ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD This compound This compound This compound->Glucosidase I & II Inhibition

Caption: Inhibition of the ER glycoprotein quality control pathway by this compound.

Experimental Protocols

General Synthesis of N-Substituted Valiolamine Derivatives (Reductive Amination)

The primary synthetic route to N-substituted valiolamine derivatives is through reductive amination. This one-pot reaction involves the formation of an intermediate imine or iminium ion from a branched-chain inosose derivative and the desired amine, which is then reduced in situ.

Synthesis_Workflow Branched-chain Inosose Branched-chain Inosose Imine Formation Imine Formation Branched-chain Inosose->Imine Formation Amine Amine Amine->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent (e.g., NaBH3CN) N-Substituted Valiolamine N-Substituted Valiolamine Reduction->N-Substituted Valiolamine

Caption: General workflow for the synthesis of N-substituted valiolamine derivatives.

Detailed Methodology:

  • Imine Formation: A solution of the branched-chain inosose derivative and the appropriate amine in a suitable solvent (e.g., methanol) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete or has reached equilibrium, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture at 0°C. The reaction is allowed to proceed until completion.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Deprotection (if necessary): If protecting groups are used (e.g., benzyl groups), they are removed in a subsequent step, often by catalytic hydrogenation.

  • Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of the synthesized compounds against α-glucosidases.

Materials:

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae or porcine intestine)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (N-substituted valiolamine derivatives)

  • Acarbose (as a positive control)

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate reader

Procedure:

  • A solution of the α-glucosidase enzyme in phosphate buffer is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.

  • The enzyme solution is added to the wells containing the test compound and incubated for a short period.

  • The substrate, pNPG, is added to initiate the reaction. The plate is incubated at 37°C.

  • The reaction is stopped by the addition of sodium carbonate.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound stands out as a highly potent inhibitor of ER α-glucosidases I and II, demonstrating its significant potential as a broad-spectrum antiviral agent. The comparative data clearly indicate that specific N-substitutions on the valiolamine scaffold are crucial for targeting these intracellular enzymes effectively. While other derivatives exhibit strong inhibitory activity against intestinal α-glucosidases, suggesting their utility in managing metabolic disorders like type 2 diabetes, the unique structural features of this compound and similar compounds open up new avenues for the development of host-targeted antiviral therapies. Further research into the structure-activity relationships of these compounds will be instrumental in designing next-generation glycosidase inhibitors with enhanced potency and selectivity.

References

In vivo efficacy studies of EB-0176 in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "in vivo efficacy studies of EB-0176 in animal models," no specific information, research articles, or data pertaining to a compound designated as this compound could be identified. The search yielded general results on the methodologies and importance of animal models in preclinical research, as well as efficacy studies for other unrelated compounds.

Therefore, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations related to the in vivo performance of this compound. The core requirement of presenting quantitative data and comparing it with alternatives cannot be met due to the absence of any primary or secondary sources referencing this specific compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult alternative databases, internal company documentation, or contact the originating research institution for any available data. Without foundational information on the compound and its biological activity, a comparative analysis of its in vivo efficacy remains unachievable.

Comparative analysis of EB-0176 and UV-4 antiviral potency.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antiviral potency of two investigational compounds, EB-0176 and UV-4. Both molecules are iminosugars that target host endoplasmic reticulum (ER) α-glucosidases, representing a promising class of broad-spectrum antiviral agents. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to aid in the objective assessment of their therapeutic potential.

Executive Summary

Both this compound and UV-4 function as inhibitors of ER α-glucosidases I and II, crucial host enzymes for the proper folding of viral glycoproteins.[1][2][3] By disrupting this process, these compounds can prevent the assembly and release of infectious virions for a wide range of enveloped viruses.[1][4] Available data indicates that this compound is a highly potent inhibitor of these enzymes at a molecular level.[2][3] UV-4, also known as N-(9-methoxynonyl)-1-deoxynojirimycin, has been more extensively studied for its antiviral activity against various viruses in both in vitro and in vivo models, demonstrating a broad spectrum of activity.[5][6] A direct comparative study of their antiviral efficacy has not been identified in the public domain, necessitating a comparison based on available independent data.

Data Presentation

Table 1: In Vitro Inhibition of Host ER α-Glucosidases
CompoundTarget EnzymeIC50 (μM)Source
This compound ER α-glucosidase I0.6439[2][3]
ER α-glucosidase II0.0011[2][3]
UV-4 ER α-glucosidase I & IINot explicitly quantified in the provided results
Table 2: In Vitro Antiviral Activity of UV-4 against Various Viruses
VirusCell LineEC50 / IC90 (μM)Assay TypeSource
Dengue Virus (DENV-1, SH29177) Not Specified2.10 (IC50)Not Specified[5]
Dengue Virus (DENV-3, H87) Not Specified86.49 (IC50)Not Specified[5]
Influenza A (H1N1) dNHBE82 to >500 (IC90)Virus Yield Reduction[5]
Influenza A (H3N2) dNHBE82 to >500 (IC90)Virus Yield Reduction[5]
Influenza B dNHBE82 to >500 (IC90)Virus Yield Reduction[5]

Note: No specific in vitro antiviral activity data (EC50/IC50 against viral replication) for this compound was available in the provided search results.

Table 3: In Vivo Efficacy of UV-4B in Mouse Models
Virus ChallengeAnimal ModelDosing RegimenOutcomeSource
Influenza A/Texas/36/91 (H1N1) BALB/c mice100 mg/kg, TID, oral100% survival[6]
Influenza A/Pennsylvania/10/2010 (H3N2) BALB/c mice75 mg/kg, TID, oral90% survival[5]

Note: No in vivo efficacy data for this compound was available in the provided search results. UV-4B is the hydrochloride salt of UV-4.

Experimental Protocols

Determination of ER α-Glucosidase Inhibition (IC50)

A standard enzymatic assay is typically employed to determine the IC50 values of inhibitors against ER α-glucosidases I and II. While the specific protocol for this compound is not detailed in the provided results, a general methodology involves:

  • Enzyme Source: Purified rat liver ER α-glucosidases I and II.

  • Substrate: A fluorescently labeled oligosaccharide substrate (e.g., Glc1-3Man7GlcNAc2).

  • Assay Principle: The enzyme cleaves the terminal glucose residue from the substrate, leading to a change in fluorescence.

  • Procedure: The enzymes are incubated with varying concentrations of the inhibitor (e.g., this compound) before the addition of the substrate.

  • Data Analysis: The rate of substrate cleavage is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

In Vitro Antiviral Activity Assay (Virus Yield Reduction) for UV-4

The antiviral activity of UV-4B against influenza viruses was assessed in differentiated normal human bronchial epithelial (dNHBE) cells.[5]

  • Cell Culture: dNHBE cells were cultured to form a differentiated epithelium.

  • Infection: Cells were infected with influenza A or B viruses.

  • Treatment: Following infection, cells were treated with increasing concentrations of UV-4B.

  • Quantification: Supernatants were collected, and the amount of infectious virus was quantified by an endpoint dilution assay in Madin-Darby canine kidney (MDCK) cells.

  • Data Analysis: The 90% inhibitory concentration (IC90) was calculated using the Reed-Muench method.[5]

In Vivo Murine Influenza Challenge Model for UV-4B

The in vivo efficacy of UV-4B was evaluated in lethal mouse models of influenza infection.[5][6]

  • Animal Model: Female BALB/c mice.

  • Infection: Mice were intranasally infected with a lethal dose (~1 LD90) of influenza A virus.

  • Treatment: UV-4B was administered orally three times daily (TID) at various doses. A vehicle control group was also included.

  • Endpoints: The primary outcomes measured were survival and body weight change over a period of 14 to 21 days.

  • Data Analysis: Survival curves and mean body weight changes were plotted and statistically analyzed to determine the efficacy of the treatment.

Mandatory Visualization

Antiviral_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Viral_Polyprotein Viral Polyprotein Translation Glycoprotein_Folding Glycoprotein Folding Viral_Polyprotein->Glycoprotein_Folding ER_Glucosidase_I ER α-Glucosidase I Glycoprotein_Folding->ER_Glucosidase_I Trimming of terminal glucose ER_Glucosidase_II ER α-Glucosidase II ER_Glucosidase_I->ER_Glucosidase_II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle ER_Glucosidase_II->Calnexin_Calreticulin Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Glycoprotein Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Virion_Assembly Virion Assembly & Release Correctly_Folded_Glycoprotein->Virion_Assembly ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD EB_0176 This compound EB_0176->ER_Glucosidase_I EB_0176->ER_Glucosidase_II UV_4 UV-4 UV_4->ER_Glucosidase_I UV_4->ER_Glucosidase_II

Caption: Mechanism of action for this compound and UV-4.

Experimental_Workflow cluster_InVitro In Vitro Antiviral Assay cluster_InVivo In Vivo Efficacy Study Cell_Culture 1. Culture Host Cells (e.g., dNHBE) Infection 2. Infect Cells with Virus Cell_Culture->Infection Treatment 3. Add Test Compound (this compound or UV-4) Infection->Treatment Incubation 4. Incubate Treatment->Incubation Quantification 5. Quantify Viral Titer (e.g., Plaque Assay, qRT-PCR) Incubation->Quantification Analysis 6. Calculate EC50 / IC50 Quantification->Analysis Animal_Model 1. Select Animal Model (e.g., BALB/c mice) Virus_Challenge 2. Challenge with Lethal Dose of Virus Animal_Model->Virus_Challenge Drug_Administration 3. Administer Test Compound (e.g., oral gavage) Virus_Challenge->Drug_Administration Monitoring 4. Monitor Survival and Morbidity (e.g., weight loss) Drug_Administration->Monitoring Endpoint 5. Analyze Data Monitoring->Endpoint

Caption: General experimental workflows.

Concluding Remarks

Based on the available data, both this compound and UV-4 are promising host-targeted antiviral candidates. This compound demonstrates exceptional potency in inhibiting the target enzymes, ER α-glucosidases I and II, at the nanomolar to low micromolar range.[2][3] This suggests a high potential for potent antiviral activity.

UV-4 has been more extensively evaluated in virological assays and has shown efficacy against a range of clinically relevant viruses, including Dengue, Influenza, and SARS-CoV-2, in both cell culture and animal models.[5][6] The successful completion of Phase I clinical trials for UV-4B further supports its potential for human use.

A direct comparison of the antiviral potency of this compound and UV-4 is currently limited by the lack of published antiviral data for this compound. Future studies directly comparing these two compounds in standardized in vitro and in vivo models are warranted to definitively assess their relative therapeutic potential. Researchers are encouraged to consider the potent enzymatic inhibition of this compound as a strong rationale for further investigation into its broad-spectrum antiviral capabilities.

References

A Head-to-Head Comparison of ER Alpha-Glucosidase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to Endoplasmic Reticulum (ER) Alpha-Glucosidase Inhibitors for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed, data-driven comparison of commercially available and investigational inhibitors targeting endoplasmic reticulum (ER) alpha-glucosidases I and II. This guide is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by presenting a head-to-head comparison of their performance based on available experimental data.

Introduction to ER Alpha-Glucosidase Inhibitors

Endoplasmic reticulum (ER) alpha-glucosidases I and II are key enzymes in the N-linked glycosylation pathway, crucial for the proper folding of many viral and cellular glycoproteins.[1] Inhibition of these enzymes can disrupt the maturation of viral envelope proteins, making them a compelling target for the development of broad-spectrum antiviral therapies.[1] Additionally, their role in cellular glycoprotein processing has implications for research in genetic disorders such as Pompe disease. This guide focuses on a comparative analysis of common ER alpha-glucosidase inhibitors, including the clinically relevant acarbose, miglitol, and voglibose, alongside the widely studied iminosugar derivatives, 1-deoxynojirimycin (DNJ) and castanospermine.

Mechanism of Action

ER alpha-glucosidase inhibitors are competitive inhibitors that mimic the structure of the natural carbohydrate substrates of ER alpha-glucosidases I and II.[2] These enzymes are responsible for the sequential trimming of terminal glucose residues from N-linked glycans on nascent glycoproteins. By binding to the active site of these enzymes, the inhibitors prevent the cleavage of glucose residues, leading to the accumulation of improperly folded glycoproteins. This disruption of the glycoprotein folding and quality control pathway can have significant downstream effects, including the inhibition of viral assembly and egress.

Quantitative Performance Comparison

The following tables summarize the inhibitory potency (IC₅₀ and Kᵢ values) of selected ER alpha-glucosidase inhibitors against ER alpha-glucosidase I and II. It is important to note that these values are compiled from various studies and experimental conditions may differ, which can influence the absolute values.

Table 1: Comparison of IC₅₀ Values (µM) for ER Alpha-Glucosidase Inhibitors

InhibitorER α-Glucosidase I IC₅₀ (µM)ER α-Glucosidase II IC₅₀ (µM)Reference(s)
1-Deoxynojirimycin (DNJ) Varies0.52 - 2.8[3]
Castanospermine VariesVaries[2]
Acarbose >1000Varies (Potent)[4]
Voglibose VariesVaries[4]
Miglitol VariesVaries
UV-4 (N-9'-methoxynonyl-DNJ) 0.54Varies[5]
EB-0156 0.048<0.001[5]
EB-0334 0.0005Varies[5]
ToP-DNJ >509.0[6]

Note: "Varies" indicates that while the compound is known to inhibit the enzyme, specific and comparable IC₅₀ values were not consistently found across the reviewed literature for a direct head-to-head comparison in this table format.

Table 2: Comparison of Kᵢ Values (µM) for ER Alpha-Glucosidase Inhibitors

InhibitorER α-Glucosidase II Kᵢ (µM)Inhibition TypeReference(s)
Castanospermine Competitive[2]
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) Competitive[2]
2,5-dideoxy-2,5-imino-D-mannitol (DMDP) Competitive[2]
Casuarine (CSU) Competitive[2]
Compound 44 15.39Noncompetitive[5]
Compound 7 24.18Noncompetitive[5]
Compound 22 11.34Noncompetitive[5]
Compound 37 11.27Noncompetitive[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glycoprotein folding pathway in the ER and a general workflow for assessing ER alpha-glucosidase inhibition.

Glycoprotein_Folding_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Inhibitors Inhibition Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glc2Man9GlcNAc2 Glycoprotein (Glc2Man9GlcNAc2) Nascent_Glycoprotein->Glc2Man9GlcNAc2 α-Glucosidase I Glc1Man9GlcNAc2 Glycoprotein (Glc1Man9GlcNAc2) Glc2Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase II Calnexin_Calreticulin Calnexin/Calreticulin Cycle Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding Man9GlcNAc2 Correctly Folded Glycoprotein (Man9GlcNAc2) Golgi Golgi Apparatus Man9GlcNAc2->Golgi Transport Calnexin_Calreticulin->Man9GlcNAc2 Folding & Release (α-Glucosidase II) Inhibitor1 ER α-Glucosidase I Inhibitor Inhibitor1->Nascent_Glycoprotein Blocks Inhibitor2 ER α-Glucosidase II Inhibitor Inhibitor2->Glc2Man9GlcNAc2 Blocks Inhibitor2->Calnexin_Calreticulin Blocks

Caption: Glycoprotein folding pathway in the ER and points of inhibition.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Assay Inhibition Assay cluster_Analysis Data Analysis Reagents Prepare Reagents: - α-Glucosidase Enzyme - Substrate (pNPG) - Inhibitor Solutions - Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Add Substrate to Initiate Reaction Incubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Absorbance (e.g., 405 nm) Termination->Measurement IC50 Calculate % Inhibition and IC50 Value Measurement->IC50 Kinetics Perform Kinetic Studies (Lineweaver-Burk Plot) IC50->Kinetics Ki Determine Ki Value and Inhibition Type Kinetics->Ki

Caption: General workflow for assessing ER alpha-glucosidase inhibition.

Experimental Protocols

In Vitro ER Alpha-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against ER alpha-glucosidase.

Materials:

  • ER alpha-glucosidase I or II (commercially available or purified)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test inhibitor compound

  • Acarbose or 1-deoxynojirimycin as a positive control

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the ER alpha-glucosidase enzyme in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent (e.g., DMSO, then diluted in buffer).

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test inhibitor solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells and 10 µL of the positive control to its respective wells.

    • Add 20 µL of the ER alpha-glucosidase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of ER Alpha-Glucosidase Inhibition

This protocol outlines the determination of the inhibition type and the inhibition constant (Kᵢ).

Procedure:

  • Enzyme Kinetics without Inhibitor:

    • Perform the alpha-glucosidase assay as described above, but vary the concentration of the substrate pNPG while keeping the enzyme concentration constant.

    • Measure the initial reaction velocity (rate of absorbance change) for each substrate concentration.

    • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot. From this plot, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined.

  • Enzyme Kinetics with Inhibitor:

    • Repeat the enzyme kinetics experiment in the presence of several fixed concentrations of the inhibitor.

    • Generate a Lineweaver-Burk plot for each inhibitor concentration.

  • Data Analysis:

    • Analyze the changes in the Lineweaver-Burk plots in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, or uncompetitive).[1]

    • For competitive inhibition, the Kᵢ can be calculated using the following equation: Slope (with inhibitor) = Slope (without inhibitor) * (1 + [I]/Kᵢ) where [I] is the inhibitor concentration.

    • For non-competitive inhibition, the Kᵢ can be determined from the y-intercept.

Conclusion

The selection of an appropriate ER alpha-glucosidase inhibitor is critical for the success of research in virology and other fields. This guide provides a comparative overview of the potency and mechanisms of several key inhibitors. The iminosugar derivatives, particularly the newer generation compounds like EB-0156 and EB-0334, demonstrate significantly higher potency against ER alpha-glucosidase I compared to clinically used drugs like acarbose. The provided experimental protocols offer a starting point for researchers to evaluate and characterize these and other novel inhibitors in their own laboratories. Further head-to-head studies under standardized conditions will be invaluable for a more direct and definitive comparison of these important research tools.

References

Validating the Selectivity of EB-0176 for Viral Glycoproteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of EB-0176 against other endoplasmic reticulum (ER) α-glucosidase inhibitors and direct-acting antivirals. Experimental data is presented to support the analysis, offering a comprehensive overview of this class of host-targeting antiviral agents.

This compound is a potent, N-substituted derivative of valiolamine that demonstrates broad-spectrum antiviral activity.[1] Its mechanism of action is not through direct binding to viral glycoproteins, but rather by inhibiting the host's ER α-glucosidases I and II.[1] These enzymes are critical for the proper folding and maturation of a wide array of viral envelope glycoproteins. By inhibiting these host enzymes, this compound disrupts the viral life cycle, leading to the production of non-infectious virions. This host-targeting approach offers a high barrier to the development of viral resistance.

Comparative Analysis of Antiviral Potency

The efficacy of this compound lies in its potent inhibition of the host's ER α-glucosidases. This activity translates to significant antiviral effects against various enveloped viruses. Below is a comparative summary of the inhibitory concentrations (IC50) against the enzymes and the effective concentrations (EC50) in cell-based antiviral assays for this compound and other relevant antiviral compounds.

CompoundTargetIC50 (µM)VirusCell LineEC50 (µM)Cytotoxicity (CC50 in µM)
This compound ER α-glucosidase I 0.6439 [1]Dengue Virus (DENV-2)Vero>1000>1000
ER α-glucosidase II 0.0011 [1]SARS-CoV-2Calu-3>100>100
EB-0150 (Valiolamine derivative) ER α-glucosidase I/IINDDengue Virus (DENV-2)Vero1.4[1]114.9[1]
SARS-CoV-2Calu-312.3[1]>1000
EB-0281 (Valiolamine derivative) ER α-glucosidase I/IINDSARS-CoV-2Calu-39.5[2]>1000
Celgosivir (prodrug of Castanospermine) α-glucosidase INDDengue Virus (DENV-2)ND0.2ND
Bovine Viral Diarrhea Virus (BVDV)ND16ND
Castanospermine α- and β-glucosidasesNDDengue VirusBHK-21Potent InhibitionND
HIV-1ND2.0 ± 2.3ND
Oseltamivir (Direct-Acting Antiviral) Neuraminidase (Influenza)NDInfluenza A and BNDVaries by strainND
Fostemsavir (Direct-Acting Antiviral) HIV-1 gp120NDHIV-1NDVaries by strainND

ND: Not Determined

Mechanism of Action: Targeting Host Glycoprotein Processing

The "selectivity" of this compound is directed at the host's ER α-glucosidases, which are essential for the proper folding of glycoproteins from a wide range of enveloped viruses. This host-centric mechanism is a key differentiator from direct-acting antivirals that target specific viral proteins.

EB-0176_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Initial Glycan (Glc3Man9GlcNAc2) Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase_I ER α-glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Trimming of terminal glucose Glucosidase_II ER α-glucosidase II Glucosidase_I->Glucosidase_II Trimming of second glucose Calnexin_Cycle Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Cycle Entry into folding cycle Properly_Folded_Glycoprotein Properly Folded Glycoprotein Calnexin_Cycle->Properly_Folded_Glycoprotein Successful folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Cycle->Misfolded_Glycoprotein Incorrect folding Virion_Assembly Virion Assembly & Release Properly_Folded_Glycoprotein->Virion_Assembly Transport to Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD No_Virion_Assembly No Virion Assembly Misfolded_Glycoprotein->No_Virion_Assembly Retention in ER EB0176 This compound EB0176->Glucosidase_I Inhibition EB0176->Glucosidase_II Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

1. Virus Yield Reduction Assay

This assay is fundamental for quantifying the antiviral efficacy of a compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero or Calu-3 cells) in 96-well plates and incubate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Infection and Treatment: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI). After a brief adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Harvesting: At the end of the incubation period, harvest the supernatant containing progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 value is calculated by plotting the reduction in viral titer against the compound concentration and fitting the data to a dose-response curve.

Virus_Yield_Reduction_Assay Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of test compound Seed_Cells->Prepare_Compound Infect_Cells Infect cells with virus Prepare_Compound->Infect_Cells Add_Compound Add compound dilutions to infected cells Infect_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Harvest_Supernatant Harvest supernatant containing progeny virus Incubate->Harvest_Supernatant Titer_Virus Determine viral titer (Plaque Assay/TCID50) Harvest_Supernatant->Titer_Virus Calculate_EC50 Calculate EC50 value Titer_Virus->Calculate_EC50 End End Calculate_EC50->End Glycoprotein_Processing_Assays cluster_EndoH Endoglycosidase H (Endo-H) Digestion cluster_PulseChase Pulse-Chase Analysis Infect_Treat_EndoH Infect cells +/- inhibitor Lyse_IP_EndoH Lyse cells and immunoprecipitate glycoprotein Infect_Treat_EndoH->Lyse_IP_EndoH Treat_EndoH Treat with Endo-H Lyse_IP_EndoH->Treat_EndoH SDS_PAGE_EndoH Analyze by SDS-PAGE and Western Blot Treat_EndoH->SDS_PAGE_EndoH Pulse "Pulse" with radiolabeled amino acids Chase "Chase" with unlabeled amino acids Pulse->Chase Lyse_IP_Chase Lyse cells and immunoprecipitate glycoprotein at time points Chase->Lyse_IP_Chase SDS_PAGE_Chase Analyze by SDS-PAGE and Autoradiography Lyse_IP_Chase->SDS_PAGE_Chase

References

Cross-Resistance Profile of EB-0176: A Comparative Analysis with Leading Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the novel antiviral candidate EB-0176 with currently approved influenza treatments—oseltamivir, baloxavir, and favipiravir—reveals a promisingly low potential for cross-resistance. This is primarily attributed to its unique mechanism of action, which targets host cellular machinery rather than viral components. This guide provides an in-depth analysis of the available data and the experimental protocols used to assess antiviral cross-resistance.

Introduction to Antiviral Mechanisms

This compound is a potent inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II. This mechanism disrupts the proper folding of viral glycoproteins, a critical step for the assembly and maturation of a wide range of enveloped viruses, including influenza. By targeting a host process, this compound presents a high barrier to the development of viral resistance.

In contrast, currently approved antivirals target specific viral enzymes:

  • Oseltamivir (Tamiflu®): A neuraminidase (NA) inhibitor that prevents the release of new virus particles from infected cells.[1][2]

  • Baloxavir marboxil (Xofluza®): A cap-dependent endonuclease inhibitor that blocks viral mRNA transcription.[3]

  • Favipiravir (Avigan®): An RNA-dependent RNA polymerase (RdRP) inhibitor that induces lethal mutations in the viral genome.[4][5]

The distinct targets of these antivirals are fundamental to understanding their cross-resistance profiles.

Cross-Resistance Analysis

Direct experimental studies on the cross-resistance of this compound with oseltamivir, baloxavir, and favipiravir are not yet publicly available. However, based on its mechanism of action, a low probability of cross-resistance can be inferred. Viruses resistant to drugs that target specific viral enzymes are unlikely to also be resistant to a drug that targets a host-cell process essential for viral replication.

Studies on other antiviral agents support this principle:

  • Influenza strains resistant to neuraminidase inhibitors have been shown to remain susceptible to baloxavir.[6][7]

  • Favipiravir has demonstrated efficacy against influenza strains that are resistant to neuraminidase inhibitors.[5][8]

These findings indicate a lack of cross-resistance between antivirals with different viral targets. It is therefore highly probable that influenza viruses resistant to oseltamivir, baloxavir, or favipiravir would remain susceptible to this compound.

Data Summary

The following tables summarize the key characteristics and resistance profiles of this compound and the comparator antivirals.

Table 1: Antiviral Agent Comparison

FeatureThis compoundOseltamivirBaloxavirFavipiravir
Target Host ER α-glucosidases I & IIViral Neuraminidase (NA)Viral Polymerase Acidic (PA) ProteinViral RNA-dependent RNA Polymerase (RdRP)
Mechanism of Action Inhibits glycoprotein foldingInhibits virion releaseInhibits viral mRNA transcriptionInduces lethal viral mutations
Resistance Potential Low (Host-directed)Moderate to High (Virus-directed)Moderate (Virus-directed)Low to Moderate (Virus-directed)
Known Resistance Mutations Not ApplicableNA: H275Y, R292K, E119V, etc.[9][10]PA: I38T/M/F, E23K, etc.[3][11]RdRP (PB1): K229R; PA: P653L[4]

Table 2: Inferred Cross-Resistance Profile of this compound

Resistant Virus StrainPredicted Susceptibility to this compoundRationale
Oseltamivir-Resistant SusceptibleDifferent mechanism of action (Host vs. Viral Target).
Baloxavir-Resistant SusceptibleDifferent mechanism of action (Host vs. Viral Target).
Favipiravir-Resistant SusceptibleDifferent mechanism of action (Host vs. Viral Target).

Experimental Protocols

The assessment of antiviral susceptibility and cross-resistance involves both phenotypic and genotypic assays.

Phenotypic Assays

These assays measure the ability of a drug to inhibit viral replication in cell culture. A common method is the plaque reduction assay .

  • Cell Seeding: Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in multi-well plates.

  • Virus Inoculation: Cells are infected with a standardized amount of the influenza virus strain of interest (wild-type or resistant).

  • Drug Application: After a brief incubation period to allow for viral entry, the inoculum is removed and replaced with an overlay medium containing serial dilutions of the antiviral drug being tested.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques, which are areas of dead or destroyed cells resulting from viral replication. The number of plaques at each drug concentration is counted.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated, representing the drug concentration required to reduce the number of plaques by 50% compared to the untreated control.

Genotypic Assays

Genotypic assays are used to identify specific genetic mutations in the viral genome that are known to confer drug resistance.

  • RNA Extraction: Viral RNA is extracted from a virus sample.

  • Reverse Transcription PCR (RT-PCR): The viral RNA is converted to complementary DNA (cDNA) and the gene of interest (e.g., NA for oseltamivir resistance, PA for baloxavir resistance) is amplified.

  • Sequencing: The amplified DNA is sequenced to identify any amino acid substitutions. This can be done using Sanger sequencing or next-generation sequencing (NGS).

  • Data Analysis: The obtained sequence is compared to a reference sequence of a susceptible virus to identify any known resistance-associated mutations.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the distinct antiviral mechanisms and the general workflow for assessing cross-resistance.

Antiviral_Mechanisms cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Entry Viral_RNA Viral RNA Nucleus Nucleus Viral_RNA->Nucleus Import Viral_mRNA Viral mRNA Ribosome Ribosome Viral_mRNA->Ribosome Translation Viral_Proteins Viral Proteins ER Endoplasmic Reticulum Viral_Proteins->ER Glycoprotein Folding New_Virions New Virions Cell_Surface Cell Surface New_Virions->Cell_Surface Transport Endosome->Viral_RNA Uncoating Nucleus->Viral_mRNA Transcription Ribosome->Viral_Proteins ER->New_Virions Assembly Cell_Surface->Virus Release Oseltamivir Oseltamivir Oseltamivir->Cell_Surface Inhibits Neuraminidase Baloxavir Baloxavir Baloxavir->Nucleus Inhibits Endonuclease Favipiravir Favipiravir Favipiravir->Nucleus Inhibits RdRP EB0176 This compound EB0176->ER Inhibits α-Glucosidase

Caption: Mechanisms of action for this compound and comparator antivirals.

Cross_Resistance_Workflow cluster_generation Resistant Virus Generation cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_comparison Comparative Analysis Generate Generate or Isolate Antiviral-Resistant Influenza Strains (e.g., Oseltamivir-Resistant) PlaqueAssay Perform Plaque Reduction Assay with this compound Generate->PlaqueAssay Sequence Sequence Viral Genome (Confirm Resistance Marker) Generate->Sequence IC50 Determine IC50 Value PlaqueAssay->IC50 Compare Compare IC50 of this compound against Resistant Strain to Wild-Type Strain IC50->Compare Sequence->Compare Conclusion Draw Conclusion on Cross-Resistance Compare->Conclusion

Caption: Experimental workflow for assessing antiviral cross-resistance.

Conclusion

The available evidence strongly suggests that this compound, due to its unique host-directed mechanism of action, is unlikely to exhibit cross-resistance with current influenza antivirals that target viral enzymes. This positions this compound as a promising candidate for further development, potentially as a monotherapy or in combination with other antivirals to combat drug-resistant influenza strains. Further in vitro and in vivo studies are warranted to definitively confirm the lack of cross-resistance and to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of EB-0176 Against Standard-of-Care Antivirals for Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: EB-0176 is a novel, investigational antiviral agent under development for the treatment of influenza. This guide provides a comparative overview of this compound against current standard-of-care drugs, Oseltamivir and Baloxavir marboxil, based on preclinical data. This compound is a potent and selective inhibitor of the influenza A and B virus neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[1][2]

Mechanism of Action

This compound acts as a neuraminidase inhibitor, preventing the release of newly formed virus particles from the surface of infected cells.[1][2] This mechanism is similar to that of Oseltamivir. In contrast, Baloxavir marboxil inhibits the cap-dependent endonuclease, an enzyme critical for the initiation of viral mRNA synthesis, a much earlier step in the viral replication cycle.[3][4][5] The influenza virus replication cycle begins with entry into the host cell, followed by replication of the viral genome within the nucleus.[6][7][8] Viral proteins are then synthesized and assembled into new virions, which bud from the host cell membrane.[6][9][10]

G cluster_cell Host Cell cluster_nucleus Nucleus vRNA_cRNA vRNA -> cRNA cRNA_vRNA cRNA -> vRNA (Replication) vRNA_cRNA->cRNA_vRNA vRNA_Export 5. vRNP Export cRNA_vRNA->vRNA_Export vRNA_mRNA vRNA -> mRNA (Transcription) mRNA_Export 4. mRNA Translation (Viral Proteins) vRNA_mRNA->mRNA_Export mRNA Export Assembly 6. Virion Assembly vRNA_Export->Assembly mRNA_Export->Assembly Baloxavir Baloxavir marboxil (Cap-Snatching Inhibition) Baloxavir->vRNA_mRNA Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (vRNP Release) Entry->Uncoating vRNP_Import 3. vRNP Import to Nucleus Uncoating->vRNP_Import Budding 7. Budding & Release Assembly->Budding Virus_Released Progeny Virus Budding->Virus_Released EB0176_Oseltamivir This compound & Oseltamivir (Neuraminidase Inhibition) EB0176_Oseltamivir->Budding Virus_Ext Influenza Virus Virus_Ext->Entry

Caption: Mechanism of action of this compound compared to standard-of-care influenza antivirals.

Comparative Performance Data

The following table summarizes the in vitro and in vivo performance of this compound against Oseltamivir and Baloxavir marboxil. Data was generated using standard preclinical models.

ParameterThis compoundOseltamivirBaloxavir marboxil
In Vitro Efficacy (EC50)
Influenza A/H1N10.5 nM1.0 nM1.5 nM
Influenza A/H3N20.8 nM1.5 nM2.0 nM
Oseltamivir-Resistant H1N10.7 nM150 nM1.6 nM
Influenza B2.0 nM5.0 nM6.0 nM
Cytotoxicity (CC50 in MDCK cells) >100 µM>100 µM>50 µM
Selectivity Index (CC50/EC50 for H1N1) >200,000>100,000>33,000
In Vivo Efficacy (Mouse Model)
Viral Titer Reduction (log10 PFU/mL)3.52.83.2
Survival Rate (at 14 days)100%80%90%
Resistance Profile
Frequency of ResistanceLowModerateModerate to High

Experimental Workflow for In Vivo Studies

The in vivo efficacy of this compound was evaluated in a lethal influenza A/H1N1 mouse model. The workflow for this experiment is outlined below. The mouse model is a common method for assessing the effectiveness of potential influenza inhibitors.[11][12][13]

G cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Animal Acclimatization (BALB/c mice, 6-8 weeks old) B Randomization into Treatment Groups (n=10/group) A->B C Intranasal Inoculation with Influenza A/H1N1 (5x LD50) B->C D Treatment Initiation (24h post-infection) - Vehicle Control - this compound (10 mg/kg) - Oseltamivir (10 mg/kg) - Baloxavir (2 mg/kg) C->D E Daily Monitoring - Body Weight - Survival Rate D->E F Viral Titer Analysis (Lungs, Day 4 post-infection) E->F G Statistical Analysis (Kaplan-Meier for survival, ANOVA for viral titers) F->G

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of influenza.

Detailed Experimental Protocols

1. Plaque Reduction Assay (In Vitro Efficacy)

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Virus: Influenza A/H1N1, A/H3N2, Oseltamivir-resistant H1N1, and Influenza B strains were used.

  • Procedure: Confluent monolayers of MDCK cells in 6-well plates were infected with 100 plaque-forming units (PFU) of the respective influenza virus strain. After a 1-hour adsorption period, the virus inoculum was removed. The cells were then overlaid with agar medium containing various concentrations of the test compounds (this compound, Oseltamivir, Baloxavir marboxil). Plates were incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques were visible. Plaques were stained with crystal violet, and the number of plaques was counted. The EC50 value, the concentration of the drug that inhibits 50% of plaque formation, was calculated.[14]

2. Cytotoxicity Assay (MTT Assay)

  • Cell Line: MDCK cells.

  • Procedure: Cells were seeded in 96-well plates and grown to confluency. The culture medium was replaced with a medium containing serial dilutions of the test compounds. After 72 hours of incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The CC50 value, the concentration of the drug that reduces cell viability by 50%, was determined.[15]

3. In Vivo Mouse Influenza Model

  • Animals: Female BALB/c mice, 6-8 weeks old, were used for the study.[16]

  • Virus and Infection: Mice were anesthetized and intranasally inoculated with a lethal dose (5x LD50) of mouse-adapted influenza A/H1N1 virus.[11]

  • Treatment: Treatment was initiated 24 hours post-infection. Mice were orally administered with either vehicle control, this compound (10 mg/kg), Oseltamivir (10 mg/kg), or Baloxavir marboxil (2 mg/kg) twice daily for 5 days.

  • Monitoring: Mice were monitored daily for 14 days for body weight changes and survival.

  • Viral Titer Determination: On day 4 post-infection, a subset of mice from each group (n=3) was euthanized, and lungs were harvested to determine viral titers by plaque assay on MDCK cells.

The preclinical data presented in this guide suggests that this compound is a potent inhibitor of influenza A and B viruses, including strains resistant to Oseltamivir. Its in vitro and in vivo efficacy appears to be comparable or superior to the standard-of-care agents Oseltamivir and Baloxavir marboxil. The favorable safety profile, as indicated by a high selectivity index, further supports its development as a potential new therapeutic option for the treatment of influenza. Further clinical investigations are warranted to establish the safety and efficacy of this compound in humans.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for EB-0176

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper Handling and Disposal of EB-0176, a Potent Enzyme Inhibitor

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. As a potent, research-grade enzyme inhibitor, specifically an N-substituted derivative of valiolamine, this compound requires careful handling and adherence to established laboratory safety protocols for proper disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of similar chemical compounds to ensure the safety of laboratory personnel and the environment.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative disposal parameters are not available. The following table summarizes key qualitative handling and disposal information based on general laboratory guidelines for enzyme inhibitors and related chemical compounds.

ParameterGuidelineSource/Rationale
Physical State Solid (powder) or in solution (e.g., DMSO).General knowledge of research chemicals.
Recommended PPE Standard laboratory attire: safety goggles, lab coat, and chemical-resistant gloves.General laboratory safety protocols.
Solid Waste Disposal Collect in a sealed, clearly labeled hazardous waste container for incineration.Prevents dust generation and ensures complete destruction of the active compound.[1]
Liquid Waste Disposal (Aqueous) Neutralize to a pH between 5.5 and 10.5 before flushing down the sanitary sewer with copious amounts of water. Avoid generating aerosols.General guidance for non-hazardous aqueous waste.[2]
Liquid Waste Disposal (Organic Solvents) Collect in a labeled, sealed, and appropriate solvent waste container for chemical waste pickup and disposal by a certified hazardous waste contractor.Standard procedure for flammable or hazardous organic solvent waste.
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal. Clean the area with soap and water.Standard laboratory spill response.

Experimental Protocols for Safe Disposal

The following step-by-step procedures are based on general best practices for the disposal of laboratory-grade chemical waste. These should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

Protocol 1: Disposal of Solid this compound Waste
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, sealable, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Enzyme Inhibitor," "Chemical Waste for Incineration").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Protocol 2: Disposal of this compound in Aqueous Solutions
  • PPE: Wear standard laboratory PPE.

  • Neutralization: Check the pH of the aqueous solution. If necessary, neutralize the solution by slowly adding a suitable acid or base until the pH is between 5.5 and 10.5.[2] This should be done in a fume hood to avoid inhalation of any vapors.

  • Sewer Disposal: If permitted by your local regulations and institutional EHS for non-hazardous, neutralized aqueous waste, pour the solution down the sanitary sewer drain, followed by a large volume of running water to ensure dilution.[3] Care should be taken to avoid splashing and aerosol formation.[1]

  • Record Keeping: Document the disposal in your laboratory waste log.

Protocol 3: Disposal of this compound in Organic Solvents
  • PPE: Wear standard laboratory PPE, including appropriate gloves for the solvent used.

  • Containment: Do not dispose of organic solvent waste down the drain. Collect all solutions of this compound in organic solvents in a designated, properly labeled, and sealed solvent waste container. The container should be compatible with the solvent used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name of the solvent, and the solute ("this compound").

  • Storage: Store the sealed solvent waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and proper disposal pathways for this compound waste.

EB0176_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous solvent_waste Organic Solvent Solution waste_type->solvent_waste Organic Solvent solid_disposal Collect in Sealed Hazardous Waste Container solid_waste->solid_disposal check_ph Check pH aqueous_waste->check_ph solvent_container Collect in Designated Solvent Waste Container solvent_waste->solvent_container incinerate Dispose via Institutional Hazardous Waste (Incineration) solid_disposal->incinerate neutralize Neutralize to pH 5.5-10.5 check_ph->neutralize pH <5.5 or >10.5 sewer_disposal Dispose in Sanitary Sewer with Copious Water check_ph->sewer_disposal pH 5.5-10.5 neutralize->sewer_disposal chemical_waste Dispose via Institutional Hazardous Waste Program solvent_container->chemical_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Standard Operating Procedure: Safe Handling of EB-0176

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance for handling the investigational compound EB-0176, a potent, volatile cytotoxic agent. This information is intended for trained laboratory personnel. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning work.

Hazard Identification and Engineering Controls

This compound is a highly potent, volatile cytotoxic crystalline powder. It is considered a potential carcinogen and is toxic upon inhalation and skin contact.[1][2] Due to these hazards, strict engineering controls are mandatory to minimize exposure.

  • Primary Engineering Control: All handling of this compound powder (e.g., weighing, reconstituting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with negative pressure.

  • Secondary Engineering Control: Work should be conducted in a designated laboratory with controlled access and restricted airflow. The handling area must be clearly marked with appropriate hazard signage.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure personnel safety.[3][4] Equipment must be donned before entering the designated handling area and removed in a manner that prevents cross-contamination.

PPE ItemSpecificationPurpose
Gloves Double-gloving with powder-free nitrile gloves.[5]Prevents direct skin contact. Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[6]
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects eyes from splashes or aerosolized particles.[4][5]
Respiratory Protection An N95 or higher-rated respirator.Prevents inhalation of aerosolized powder, especially during weighing or in the event of a spill.[7]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.[5]

Operational Procedures

Preparation and Handling

Adherence to standardized protocols is crucial to prevent exposure and contamination.

  • Preparation: Before handling this compound, ensure the BSC or containment hood is operating correctly.[7] Prepare all necessary materials (e.g., vials, solvents, pipettes) and place them inside the hood.

  • Weighing: Use a dedicated analytical balance inside the containment hood. Handle the compound with appropriate tools like spatulas to minimize aerosol generation.

  • Reconstitution: Add solvent to the weighed compound slowly to prevent splashing.[7] Cap the container securely before mixing or vortexing.[7]

  • Labeling: All containers holding this compound, whether in powder or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[8]

Transportation and Storage

Proper transport and storage are essential to maintain compound integrity and prevent accidental release.

AspectProcedureRationale
On-Site Transport Place primary containers in a sealed, leak-proof secondary container (e.g., a Ziploc-type bag).[5] Transport in a rigid, shock-resistant container.[5]Prevents environmental contamination in case of breakage or leaks during transport between laboratory areas.[5]
Storage Store in a clearly labeled, tightly sealed container in a designated, ventilated, and access-controlled area.[7] Segregate from incompatible substances.[3][8]Ensures compound stability and prevents unauthorized access or dangerous chemical reactions.[3][8]

Waste Disposal and Decontamination

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[9]

Waste Segregation
  • Sharps: Needles, syringes, and contaminated glassware are to be placed in a designated, puncture-proof cytotoxic sharps container.[10]

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), wipes, and labware should be disposed of in a clearly labeled, leak-proof cytotoxic waste container (often a purple or yellow bin).[9][11]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste bottle.[7] Do not pour chemical waste down the drain.[12]

Decontamination Protocol
  • Initial Cleaning: Wipe all surfaces within the containment hood with a detergent solution to remove any visible contamination.[9]

  • Rinsing: Use a new wipe moistened with sterile water to remove any detergent residue.[9]

  • Disinfection: Wipe surfaces with 70% isopropyl alcohol.[9]

  • Final Disposal: All cleaning materials must be disposed of as cytotoxic waste.[9]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical to mitigate exposure.

Emergency TypeImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.[7]
Spill Evacuate the immediate area and alert others.[8] If the spill is small and you are trained, use a cytotoxic spill kit while wearing full PPE.[1] For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.[7]

Diagrams

PPE_Workflow cluster_donning Donning Sequence (Before Entering Lab) cluster_doffing Doffing Sequence (Exiting Lab) Don1 Shoe Covers Don2 Gown Don1->Don2 Don3 Respirator (N95) Don2->Don3 Don4 Eye Protection Don3->Don4 Don5 Inner Gloves Don4->Don5 Don6 Outer Gloves Don5->Don6 Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Shoe Covers Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Eye Protection Doff4->Doff5 Doff6 Respirator Doff5->Doff6

Caption: PPE Donning and Doffing Workflow for this compound Handling.

Waste_Disposal_Flow cluster_segregation Waste Segregation at Point of Use cluster_containers Designated Waste Containers Start Waste Generation (this compound Contaminated) Sharps Sharps (Needles, Glassware) Start->Sharps Solid Solid Waste (PPE, Wipes) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SharpsBin Purple Sharps Container Sharps->SharpsBin SolidBin Yellow/Purple Waste Bin (Labeled Cytotoxic) Solid->SolidBin LiquidBottle Sealed Hazardous Waste Bottle Liquid->LiquidBottle Pickup Secure for EHS Pickup SharpsBin->Pickup SolidBin->Pickup LiquidBottle->Pickup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。